SB-435495
説明
特性
CAS番号 |
304694-39-1 |
|---|---|
分子式 |
C38H40F4N6O2S |
分子量 |
720.8 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-5-[(1-methylpyrazol-4-yl)methyl]-4-oxopyrimidin-1-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C38H40F4N6O2S/c1-4-46(5-2)18-19-47(23-27-6-10-30(11-7-27)31-12-14-33(15-13-31)38(40,41)42)35(49)25-48-24-32(20-29-21-43-45(3)22-29)36(50)44-37(48)51-26-28-8-16-34(39)17-9-28/h6-17,21-22,24H,4-5,18-20,23,25-26H2,1-3H3 |
InChIキー |
VGIQUSQBXZXBGW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(CC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)CN3C=C(C(=O)N=C3SCC4=CC=C(C=C4)F)CC5=CN(N=C5)C |
同義語 |
SB-435495 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the SB-435495 Lp-PLA2 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme implicated in the pathogenesis of atherosclerosis.[1][2] Secreted primarily by inflammatory cells such as macrophages, Lp-PLA2 circulates in the plasma predominantly bound to low-density lipoprotein (LDL).[1][2] Within the arterial intima, Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory and pro-atherogenic products, namely lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids.[1][2] These products contribute to endothelial dysfunction, inflammation, and the formation of unstable, rupture-prone atherosclerotic plaques.[1][2]
SB-435495 is a potent, selective, and reversible non-covalent inhibitor of the Lp-PLA2 enzyme.[3] With a sub-nanomolar potency, this small molecule has been investigated as a potential therapeutic agent to mitigate the pro-atherogenic effects of Lp-PLA2. This technical guide provides a comprehensive overview of the this compound Lp-PLA2 inhibition pathway, detailing its mechanism of action, and summarizing key preclinical data and experimental methodologies.
The Lp-PLA2 Signaling Pathway in Atherosclerosis
The signaling cascade initiated by Lp-PLA2 plays a central role in the progression of atherosclerosis. The process begins with the accumulation and oxidation of LDL in the arterial intima. Lp-PLA2 then acts on these oxidized LDL particles, catalyzing the hydrolysis of oxidized phosphatidylcholine. This enzymatic reaction produces two key bioactive lipids: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (OxNEFA). These products, in turn, trigger a cascade of inflammatory responses that contribute to the development and destabilization of atherosclerotic plaques.
Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the Lp-PLA2 enzyme. It functions as a reversible, non-covalent antagonist, binding to the active site of the enzyme and preventing the hydrolysis of its substrate, oxidized phosphatidylcholine. This direct inhibition blocks the production of the pro-inflammatory downstream mediators, lyso-PC and oxidized free fatty acids. By halting this cascade at its origin, this compound is designed to reduce vascular inflammation and the progression of atherosclerotic plaques.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Cell/Enzyme System | Reference |
| IC50 | 0.06 nM | Recombinant Lp-PLA2 | [3] |
| CYP450 3A4 Inhibition (IC50) | 10 µM | Human Liver Microsomes | [3] |
Table 2: In Vitro Effects of this compound on Endothelial Cells
| Experiment | Cell Type | Treatment | Effect | Reference |
| Lp-PLA2 Expression | HUVECs | 5 µM this compound (24h) | Significant inhibition of oxLDL-induced Lp-PLA2 protein expression | [3] |
| AMPKα Phosphorylation | HUVECs | 5 µM this compound (24h) | Increased expression of phosphorylated-AMPKα (T172) | [3] |
| Cell Viability | HUVECs | 5 µM this compound (24-72h) | Significantly increased cell viability in the presence of oxLDL | [3] |
| Nitric Oxide (NO) Expression | HUVECs | 5 µM this compound (24-72h) | Significantly increased NO expression in the presence of oxLDL | [3] |
| Endothelin-1 (ET-1) Expression | HUVECs | 5 µM this compound (24-72h) | Significantly decreased ET-1 expression in the presence of oxLDL | [3] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment | Endpoint | Result | Reference |
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | 10 mg/kg this compound (p.o., single dose) | Plasma Lp-PLA2 Activity | Inhibition of plasma Lp-PLA2 | [1] |
| Streptozotocin-induced Diabetic Brown Norway Rats | 10 mg/kg this compound (i.p., daily for 28 days) | Blood-Retinal Barrier (BRB) Breakdown | Effective suppression of BRB breakdown | [4] |
Detailed Experimental Protocols
In Vitro Lp-PLA2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Lp-PLA2.
Methodology:
-
Enzyme Source: Recombinant human Lp-PLA2.
-
Substrate: A suitable fluorescent or colorimetric substrate for Lp-PLA2, such as 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP).
-
Assay Buffer: A buffer solution maintaining optimal pH and ionic strength for enzyme activity (e.g., Tris-HCl buffer).
-
Procedure: a. A dilution series of this compound is prepared. b. The recombinant Lp-PLA2 enzyme is pre-incubated with varying concentrations of this compound. c. The enzymatic reaction is initiated by the addition of the substrate. d. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). e. The reaction is stopped, and the product formation is quantified using a spectrophotometer or fluorometer. f. The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. g. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Assays
Objective: To evaluate the effects of this compound on endothelial dysfunction induced by oxidized LDL (oxLDL).
Methodology:
-
Cell Culture: HUVECs are cultured in endothelial cell growth medium.
-
oxLDL Treatment: HUVECs are exposed to oxLDL to induce a state of endothelial dysfunction.
-
This compound Treatment: Cells are co-treated with oxLDL and this compound (e.g., 5 µM) for specified durations (24-72 hours).
-
Cell Viability Assay (MTT Assay): a. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells. b. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. c. The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Nitric Oxide (NO) Measurement (Griess Assay): a. The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured. b. The Griess reagent is added to the supernatant, leading to a colorimetric reaction. c. The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Endothelin-1 (ET-1) Measurement (ELISA): a. The concentration of ET-1 in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Western Blot for Lp-PLA2 and p-AMPKα: a. Total protein is extracted from the HUVECs. b. Proteins are separated by SDS-PAGE and transferred to a membrane. c. The membrane is probed with primary antibodies specific for Lp-PLA2, phosphorylated AMPKα (T172), and a loading control (e.g., β-actin). d. The membrane is then incubated with a secondary antibody conjugated to a detectable enzyme (e.g., HRP). e. Protein bands are visualized using a chemiluminescent substrate.
In Vivo Diabetic Retinopathy Model
Objective: To assess the effect of this compound on blood-retinal barrier (BRB) breakdown in a diabetic rat model.
Methodology:
-
Animal Model: Brown Norway rats are used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.
-
This compound Administration: Diabetic rats are treated with this compound (e.g., 10 mg/kg, i.p.) daily for a specified period (e.g., 28 days).
-
Assessment of BRB Breakdown (Evans Blue Permeability Assay): a. Evans blue dye, which binds to albumin in the blood, is injected intravenously. b. After a circulation period, the animals are perfused to remove the dye from the vasculature. c. The retinas are dissected, and the extravasated Evans blue dye is extracted. d. The amount of extracted dye is quantified spectrophotometrically. e. The results are expressed as the amount of Evans blue per gram of retinal tissue, indicating the extent of vascular leakage.
Conclusion
This compound is a highly potent inhibitor of Lp-PLA2 that has demonstrated promising preclinical activity. By directly targeting the enzymatic activity of Lp-PLA2, this compound effectively blocks the production of key pro-inflammatory mediators involved in the pathogenesis of atherosclerosis. In vitro studies have shown its ability to protect endothelial cells from dysfunction, while in vivo models have indicated its potential to reduce vascular leakage. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of Lp-PLA2 inhibition for cardiovascular and other inflammatory diseases. Further investigation into the anti-atherosclerotic efficacy and pharmacokinetic profile of this compound is warranted to fully elucidate its clinical utility.
References
Target Specificity of SB-435495: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent, orally active, and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases. This technical guide provides a comprehensive overview of the target specificity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. Understanding the precise target profile of this small molecule inhibitor is critical for its application in preclinical research and potential therapeutic development.
Core Target and Mechanism of Action
The primary molecular target of this compound is lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH). This compound is a reversible, non-covalent inhibitor that binds to the active site of the enzyme, preventing the hydrolysis of its substrates, primarily oxidized phospholipids associated with low-density lipoproteins (LDL). By inhibiting Lp-PLA2, this compound blocks the generation of pro-inflammatory products, such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids, thereby mitigating the inflammatory cascade within the vascular wall.
Quantitative Analysis of Target Inhibition
The potency of this compound against its primary target and its selectivity over other enzymes are critical parameters for its utility as a research tool and potential therapeutic agent. The following table summarizes the key quantitative data available for this compound.
| Target | Parameter | Value | Notes |
| Lp-PLA2 | IC50 | 0.06 nM | This sub-nanomolar potency highlights the high affinity of this compound for its primary target.[1][2] |
| CYP450 3A4 | IC50 | 10 µM | This demonstrates a high degree of selectivity for Lp-PLA2 over this major drug-metabolizing enzyme.[1][2] |
Table 1: Quantitative inhibitory activity of this compound against its primary target and a key off-target enzyme.
Signaling Pathway of Lp-PLA2 Inhibition by this compound
The inhibitory action of this compound on Lp-PLA2 interrupts a key signaling pathway involved in vascular inflammation. The following diagram illustrates this pathway.
Caption: Inhibition of the Lp-PLA2 signaling pathway by this compound.
Experimental Protocols
A detailed understanding of the experimental methods used to characterize this compound is essential for replicating and building upon existing research.
Protocol 1: In Vitro Lp-PLA2 Inhibition Assay (General Method)
This protocol describes a common method for determining the inhibitory activity of compounds against recombinant Lp-PLA2.
1. Materials and Reagents:
- Recombinant human Lp-PLA2
- This compound (or other test inhibitors)
- Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4
- Substrate: 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine (MNP)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 405 nm
2. Procedure:
- Prepare serial dilutions of this compound in DMSO and then dilute into Assay Buffer.
- In a 96-well plate, add 10 µL of the diluted this compound solutions to each well. For control wells, add 10 µL of Assay Buffer with the corresponding DMSO concentration.
- Add 70 µL of recombinant Lp-PLA2 solution (at a pre-determined optimal concentration) to each well.
- Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 20 µL of the MNP substrate solution to each well.
- Immediately begin monitoring the increase in absorbance at 405 nm every minute for 30 minutes using a spectrophotometer. The product of MNP hydrolysis, 4-nitrophenol, absorbs at this wavelength.
- Calculate the rate of reaction (V) for each inhibitor concentration.
- Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
The following diagram illustrates the workflow for this in vitro inhibition assay.
Caption: Workflow for determining the IC50 of this compound against Lp-PLA2.
Off-Target Profile and Selectivity
A comprehensive understanding of a compound's target specificity requires assessment against a panel of related and unrelated enzymes. While a broad, publicly available screening panel result for this compound is not readily accessible, its high potency for Lp-PLA2 (0.06 nM) compared to its significantly lower potency for CYP450 3A4 (10 µM) indicates a selectivity index of over 166,000-fold. This substantial difference underscores the high specificity of this compound for its intended target. Further studies would be beneficial to characterize its activity against other phospholipases and a wider range of kinases to build a more complete selectivity profile.
Conclusion
This compound is a highly potent and selective inhibitor of Lp-PLA2 with sub-nanomolar inhibitory activity. Its mechanism of action involves the direct, reversible, and non-covalent inhibition of the Lp-PLA2 enzyme, leading to a reduction in the production of pro-inflammatory mediators. The significant selectivity of this compound for Lp-PLA2 over other enzymes like CYP450 3A4 makes it an invaluable tool for elucidating the biological roles of Lp-PLA2 in health and disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers utilizing this compound in their studies. Further investigation into its broader off-target profile will continue to refine our understanding of this important research compound.
References
Unveiling the Role of SB-435495 in In Vitro Inflammation Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of SB-435495, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), for its application in in vitro models of inflammation. This document details the compound's mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols for its use in relevant cell-based assays.
Core Mechanism of Action: Inhibition of Lp-PLA2
This compound is a highly potent, selective, and reversible inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of inflammatory diseases, particularly atherosclerosis. It exhibits a sub-nanomolar inhibitory concentration (IC50) for recombinant Lp-PLA2, making it a valuable tool for investigating the biological functions of this enzyme.
The primary mechanism of action of this compound revolves around its ability to block the enzymatic activity of Lp-PLA2. Lp-PLA2 hydrolyzes oxidized phospholipids present on low-density lipoproteins (LDL), generating pro-inflammatory products such as lysophosphatidylcholine (lyso-PC) and oxidized free fatty acids. These products can trigger a cascade of inflammatory events, including the activation of macrophages and endothelial cells, leading to the release of cytokines and the expression of adhesion molecules. By inhibiting Lp-PLA2, this compound effectively mitigates the production of these inflammatory mediators.
It is important to distinguish this compound from other compounds with similar naming conventions, such as SB-431542, which is a selective inhibitor of the TGF-β type I receptor activin receptor-like kinase 5 (ALK5). This compound's activity is specific to Lp-PLA2 and its downstream inflammatory pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a quick reference for its potency and effective concentrations in in vitro studies.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (Lp-PLA2 inhibition) | 0.06 nM | Recombinant Lp-PLA2 | [Not specified in abstracts] |
| Effective Concentration | 5 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | [Not specified in abstracts] |
In Vitro Inflammation Models and Experimental Protocols
This section details the application of this compound in a relevant in vitro model of vascular inflammation: oxidized LDL-stimulated Human Umbilical Vein Endothelial Cells (HUVECs).
Oxidized LDL-Induced Endothelial Cell Inflammation Model
This model mimics the conditions of early atherosclerosis, where the accumulation of oxidized LDL (oxLDL) in the arterial wall triggers an inflammatory response in endothelial cells.
Objective: To investigate the effect of this compound on oxLDL-induced endothelial dysfunction and inflammation.
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs)
Inflammatory Stimulus: Oxidized Low-Density Lipoprotein (oxLDL)
Key Measured Endpoints:
-
Lp-PLA2 protein expression
-
AMP-activated protein kinase (AMPK) α phosphorylation
-
Cell viability
-
Nitric oxide (NO) production
-
Endothelin-1 (ET-1) expression
Experimental Workflow:
Caption: Experimental workflow for the oxLDL-induced HUVEC inflammation model.
Detailed Protocols:
1. Preparation of Oxidized LDL (oxLDL):
-
Dialyze human LDL against phosphate-buffered saline (PBS) at 4°C.
-
Determine the protein concentration of the dialyzed LDL using a standard protein assay (e.g., BCA assay).
-
Induce oxidation by incubating the LDL solution with 10 µM CuSO4 at 37°C for 18-24 hours.
-
Stop the oxidation by adding EDTA to a final concentration of 1 mM.
-
Confirm the extent of oxidation by measuring the formation of thiobarbituric acid reactive substances (TBARS).
-
Store the prepared oxLDL at 4°C for short-term use or at -80°C for long-term storage.
2. HUVEC Culture and Treatment:
-
Culture HUVECs in endothelial cell growth medium supplemented with appropriate growth factors and serum in a humidified incubator at 37°C and 5% CO2.
-
Seed HUVECs into appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability and NO assays).
-
Allow the cells to adhere and reach approximately 80% confluency.
-
Pre-treat the cells with this compound (5 µM) for 1 hour before stimulating with oxLDL (typically 50-100 µg/mL) for the desired time (e.g., 24-72 hours). Include appropriate vehicle controls.
3. Western Blot for Lp-PLA2 and Phospho-AMPKα:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Lp-PLA2 and phospho-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the results to a loading control such as β-actin or GAPDH.
4. Cell Viability Assay (MTT Assay):
-
After treatment in a 96-well plate, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
5. Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant after treatment.
-
In a 96-well plate, mix equal volumes of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
6. Endothelin-1 (ET-1) Measurement (ELISA):
-
Collect the cell culture supernatant after treatment.
-
Measure the concentration of ET-1 in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects in the context of oxLDL-induced endothelial inflammation.
Caption: Lp-PLA2 signaling pathway and the inhibitory effect of this compound.
This technical guide provides a foundational understanding of this compound and its application in in vitro inflammation research. For further details and specific experimental conditions, researchers are encouraged to consult the primary literature.
The Discovery and Synthesis of SB-435495: A Potent Inhibitor of Lipoprotein-Associated Phospholipase A2
A Technical Guide for Researchers and Drug Development Professionals
Published: November 20, 2025
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of SB-435495, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is a key enzyme in the inflammatory processes associated with atherosclerosis and other cardiovascular diseases. This document details the synthetic route to this compound, its in vitro and in vivo pharmacological properties, and the underlying mechanism of action through the inhibition of the Lp-PLA2 signaling pathway. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a calcium-independent serine lipase that circulates in plasma primarily bound to low-density lipoprotein (LDL). It hydrolyzes oxidized phospholipids in LDL particles, generating pro-inflammatory products, most notably lysophosphatidylcholine (lyso-PC) and oxidized fatty acids.[1] These products contribute to the pathogenesis of atherosclerosis by promoting inflammation, monocyte chemotaxis, and the formation of foam cells.[1] Given its central role in vascular inflammation, Lp-PLA2 has emerged as a promising therapeutic target for the treatment of cardiovascular diseases.
This compound was identified as a potent, selective, reversible, non-covalent, and orally active inhibitor of Lp-PLA2.[2] Its discovery stemmed from the optimization of a series of 1-(biphenylmethylacetamido)-pyrimidones, leading to a compound with sub-nanomolar potency and favorable pharmacokinetic properties.[3] This guide will delve into the specifics of its synthesis, biological activity, and the signaling cascades it modulates.
Discovery and Synthesis of this compound
The discovery of this compound was the result of a structure-activity relationship (SAR) study on a series of 1-(biphenylmethylacetamido)-pyrimidones. The introduction of a functionalized amido substituent was a key modification that led to a significant increase in potency against recombinant Lp-PLA2.[3]
Synthetic Pathway
While the full detailed experimental protocol from the primary literature remains proprietary, the general synthetic approach to the pyrimidinone core of this compound and related compounds involves a multi-step process. The synthesis of pyrimidinone derivatives can be achieved through various methods, often involving the condensation of a β-ketoester with a urea or thiourea derivative, followed by further modifications.
A general representation of the synthesis of a pyrimidinone core is outlined below. It is important to note that this is a generalized scheme and the specific reagents and conditions for this compound may differ.
References
- 1. lp-pla2.de [lp-pla2.de]
- 2. Lysophosphatidylcholine-induced surface redistribution regulates signaling of the murine G protein-coupled receptor G2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine Triggers TLR2- and TLR4-Mediated Signaling Pathways but Counteracts LPS-Induced NO Synthesis in Peritoneal Macrophages by Inhibiting NF-κB Translocation and MAPK/ERK Phosphorylation | PLOS One [journals.plos.org]
The Pharmacokinetics and Pharmacodynamics of SB-435495: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent, selective, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the pathogenesis of various diseases, including atherosclerosis and diabetic retinopathy.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on this compound, details of experimental methodologies, and visualizations of its mechanism of action.
Pharmacodynamics
This compound exerts its pharmacological effects through the direct inhibition of Lp-PLA2. This inhibition is potent and selective, with a sub-nanomolar inhibitory concentration.
In Vitro Potency and Selectivity
The primary pharmacodynamic parameter, the half-maximal inhibitory concentration (IC50), highlights the potency of this compound against its target enzyme.
| Parameter | Value | Target | Notes |
| IC50 | 0.06 nM | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Demonstrates high-potency inhibition. |
| IC50 | 10 µM | Cytochrome P450 3A4 (CYP3A4) | Indicates significantly lower potency against this metabolic enzyme, suggesting a degree of selectivity. |
| Membrane Permeability | 0.017 cm/h | In vitro assessment of passive diffusion across a membrane. |
Mechanism of Action
This compound functions by inhibiting Lp-PLA2, which is a key enzyme in the hydrolysis of oxidized phospholipids, particularly those associated with low-density lipoprotein (LDL). This enzymatic action generates pro-inflammatory mediators, most notably lysophosphatidylcholine (LPC) and oxidized free fatty acids. By blocking Lp-PLA2, this compound effectively reduces the production of these inflammatory molecules.
Signaling Pathway of Lp-PLA2 Inhibition
The inhibition of Lp-PLA2 by this compound interrupts a critical inflammatory cascade. In the context of vascular inflammation and diabetic retinopathy, the reduction of LPC is of particular importance. LPC has been shown to induce vascular permeability, a process that can be mediated through the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway.
Pharmacokinetics
While this compound is described in the literature as an orally active compound, specific quantitative pharmacokinetic data such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), elimination half-life (t1/2), and oral bioavailability (%) are not publicly available in the reviewed scientific literature.
In Vivo Studies
This compound has been evaluated in several preclinical animal models, demonstrating its efficacy in vivo.
| Species | Dose | Route of Administration | Study Type | Key Findings |
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbit | 10 mg/kg | Oral (p.o.) | Single dose | Inhibition of plasma Lp-PLA2 activity.[3] |
| Streptozotocin-diabetic Brown Norway Rats | 10 mg/kg | Intraperitoneal (i.p.) | Daily for 28 days | Effectively suppressed breakdown of the blood-retinal barrier.[4] |
| Murine Model of Experimental Autoimmune Uveoretinitis (EAU) | Not specified | Not specified | Not specified | Used as a pharmacological inhibitor of Lp-PLA2.[5] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the cited studies are not fully available in the public domain. However, based on the published literature, the general methodologies can be outlined.
In Vivo Administration of this compound
Oral Administration in Rabbits: A typical protocol for oral administration in rabbits would involve the following steps. This is a generalized procedure and specific study protocols may vary.
Intraperitoneal Administration in Rats: The intraperitoneal administration protocol in rats would generally follow these steps.
Measurement of Lp-PLA2 Activity
A common method to assess the pharmacodynamic effect of this compound is to measure the activity of Lp-PLA2 in plasma samples.
Conclusion
This compound is a highly potent inhibitor of Lp-PLA2 with demonstrated in vitro and in vivo activity. Its mechanism of action, centered on the reduction of pro-inflammatory mediators, makes it a valuable tool for research in inflammatory diseases. While detailed pharmacokinetic parameters in the public domain are scarce, the available data on its pharmacodynamics and in vivo efficacy provide a solid foundation for its use in preclinical studies. Further research to fully characterize its pharmacokinetic profile would be beneficial for its potential translation.
References
- 1. ahajournals.org [ahajournals.org]
- 2. The discovery of this compound. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of SB-435495 in Elucidating Atherosclerosis Pathogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atherosclerosis, a chronic inflammatory disease of the arterial wall, remains a leading cause of cardiovascular morbidity and mortality worldwide. A key player in the inflammatory cascade of atherosclerosis is Lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme, primarily associated with low-density lipoprotein (LDL) particles, generates pro-inflammatory and pro-atherogenic products within the arterial intima, contributing to plaque formation and instability. SB-435495 has been identified as a potent and selective inhibitor of Lp-PLA2, making it a valuable pharmacological tool for investigating the role of this enzyme in the pathogenesis of atherosclerosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, its application in preclinical atherosclerosis research, detailed experimental protocols, and a summary of its effects on key disease parameters. While much of the extensive in vivo atherosclerosis research has been conducted with its close analog, darapladib (SB-480848), the data presented here for both compounds will serve as a comprehensive resource for researchers utilizing Lp-PLA2 inhibitors to unravel the complexities of atherosclerotic disease.
Introduction: The Rationale for Targeting Lp-PLA2 in Atherosclerosis
Atherosclerosis is characterized by the accumulation of lipids, inflammatory cells, and fibrous elements within the walls of arteries, leading to the formation of atherosclerotic plaques. The rupture of these plaques can trigger thrombotic events, resulting in myocardial infarction or stroke.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is an enzyme that circulates in the plasma, predominantly bound to LDL.[1] Within the arterial intima, LDL particles are susceptible to oxidation. Lp-PLA2 hydrolyzes these oxidized phospholipids, generating two key pro-inflammatory mediators: lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFAs).[2][3] These molecules contribute to multiple stages of atherogenesis by:
-
Promoting endothelial dysfunction: Increasing the expression of adhesion molecules, which facilitates the recruitment of inflammatory cells.[4]
-
Inducing monocyte and macrophage recruitment and activation: Lyso-PC acts as a potent chemoattractant for monocytes, leading to their infiltration into the arterial wall and differentiation into macrophages.[1][4]
-
Enhancing inflammation: Stimulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
-
Promoting foam cell formation: Macrophages engulf oxidized LDL, transforming into foam cells, a hallmark of early atherosclerotic lesions.
-
Inducing apoptosis and contributing to necrotic core formation: The accumulation of dead cells and cellular debris within the plaque contributes to its instability.[1]
Given its central role in promoting vascular inflammation, inhibition of Lp-PLA2 presents a compelling therapeutic strategy for the treatment of atherosclerosis.[5]
This compound: A Potent and Selective Lp-PLA2 Inhibitor
This compound is a potent, selective, reversible, and non-covalent inhibitor of Lp-PLA2.[6] Its high affinity and specificity make it an excellent tool for dissecting the specific contributions of Lp-PLA2 to the atherosclerotic process.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Reference |
| IC50 (Lp-PLA2) | 0.06 nM | [6] |
| IC50 (CYP450 3A4) | 10 µM | [6] |
The Lp-PLA2 Signaling Pathway in Atherosclerosis
The following diagram illustrates the central role of Lp-PLA2 in promoting inflammation and plaque formation in atherosclerosis.
Preclinical Evidence: Effects of Lp-PLA2 Inhibition on Atherosclerosis
While specific in vivo atherosclerosis studies focusing solely on this compound are limited in the public domain, extensive research has been conducted on its close and more clinically advanced analog, darapladib (SB-480848). The findings from these studies provide strong evidence for the therapeutic potential of inhibiting Lp-PLA2 in atherosclerosis.
Table 2: Effects of Darapladib (Lp-PLA2 Inhibitor) in Animal Models of Atherosclerosis
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Diabetic, hypercholesterolemic swine | 10 mg/kg/day darapladib, oral | - Markedly inhibited plasma and lesion Lp-PLA2 activity.- Reduced lesion lysophosphatidylcholine content.- Significantly reduced plaque area.- Markedly reduced necrotic core area.- Reduced expression of 24 genes associated with macrophage and T lymphocyte function. | [2] |
| LDLR-deficient mice | 50 mg/kg/day darapladib, oral | - Significantly reduced serum Lp-PLA2 activity, hs-CRP, and IL-6 levels.- Significantly reduced atherosclerotic plaque area.- Markedly reduced expression of MCP-1 and VCAM-1 in lesions. | [7] |
| ApoE-deficient mice | 50 mg/kg/day darapladib, oral | - Inhibited plasma Lp-PLA2 activity by over 60%.- Significantly reduced serum hs-CRP and IL-6 levels.- Significantly reduced atherosclerotic plaque area.- Markedly reduced expression of MCP-1, VCAM-1, and TNF-α in lesions. | [8] |
These studies collectively demonstrate that inhibition of Lp-PLA2 can effectively reduce vascular inflammation and attenuate the development of atherosclerotic plaques in relevant animal models.
Experimental Protocols
The following protocols are based on published studies using Lp-PLA2 inhibitors and can be adapted for research with this compound.
In Vitro Endothelial Cell Activation Assay
This protocol is designed to assess the effect of this compound on endothelial cell activation induced by oxidized LDL.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Oxidized LDL (oxLDL)
-
This compound
-
Reagents for quantitative real-time PCR (qRT-PCR) for VCAM-1, ICAM-1, and a housekeeping gene
-
Reagents for Western blotting for VCAM-1, ICAM-1, and a loading control
Procedure:
-
Culture HUVECs to confluence in 6-well plates.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control (DMSO) for 1 hour.
-
Stimulate the cells with oxLDL (e.g., 50 µg/mL) for 6-24 hours.
-
For qRT-PCR:
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR to quantify the mRNA expression levels of VCAM-1 and ICAM-1, normalized to the housekeeping gene.
-
-
For Western Blotting:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against VCAM-1, ICAM-1, and the loading control, followed by appropriate secondary antibodies.
-
Visualize and quantify the protein bands.
-
Expected Outcome: this compound is expected to dose-dependently inhibit the oxLDL-induced upregulation of VCAM-1 and ICAM-1 at both the mRNA and protein levels.
In Vivo Atherosclerosis Study in ApoE-Deficient Mice
This protocol outlines an in vivo study to evaluate the anti-atherosclerotic effects of this compound in a well-established mouse model.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
High-fat diet (Western diet)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Reagents for lipid profile analysis (total cholesterol, triglycerides)
-
Reagents for ELISA of inflammatory markers (hs-CRP, IL-6)
-
Oil Red O stain for en face aorta analysis
-
Reagents for histological analysis of aortic root sections (H&E, Masson's trichrome)
Procedure:
-
Acclimatize 6-8 week old male ApoE-/- mice for one week.
-
Divide the mice into two groups: a vehicle control group and an this compound treatment group.
-
Feed all mice a high-fat diet for the duration of the study (e.g., 12-16 weeks).
-
Administer this compound (e.g., 10-50 mg/kg) or vehicle daily by oral gavage.
-
At the end of the study, collect blood for analysis of serum lipid profiles and inflammatory markers.
-
Euthanize the mice and perfuse the vasculature with PBS.
-
En face analysis of the aorta:
-
Dissect the entire aorta, clean it of adipose tissue, and open it longitudinally.
-
Stain the aorta with Oil Red O to visualize lipid-rich plaques.
-
Capture images and quantify the percentage of the aortic surface area covered by plaques.
-
-
Histological analysis of the aortic root:
-
Embed the aortic root in OCT compound and prepare serial cryosections.
-
Stain sections with H&E to assess overall plaque morphology and with Masson's trichrome to visualize collagen content (fibrous cap).
-
Perform immunohistochemistry for markers of macrophages (e.g., Mac-2/galectin-3) and smooth muscle cells (e.g., α-actin).
-
Quantify plaque area, necrotic core area, collagen content, and cellular composition.
-
Expected Outcome: Treatment with this compound is expected to reduce the development of atherosclerotic plaques, decrease the levels of systemic inflammatory markers, and promote a more stable plaque phenotype (e.g., smaller necrotic core, thicker fibrous cap).
Experimental Workflow Visualization
The following diagram provides a logical workflow for investigating the effects of this compound on atherosclerosis.
Conclusion
This compound is a valuable research tool for investigating the role of Lp-PLA2 in the pathogenesis of atherosclerosis. Its high potency and selectivity allow for the specific interrogation of the Lp-PLA2 signaling pathway in both in vitro and in vivo models. The extensive preclinical data available for its close analog, darapladib, strongly supports the concept that inhibition of Lp-PLA2 can mitigate vascular inflammation and reduce atherosclerotic plaque development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their efforts to understand and combat atherosclerotic cardiovascular disease. Further research with this compound will continue to shed light on the intricate mechanisms of atherosclerosis and may pave the way for novel therapeutic interventions.
References
- 1. Interface of Phospholipase Activity, Immune Cell Function, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and inflammatory aspects of lipoprotein-associated phospholipase A2 (Lp-PLA2 ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the present and future role of Lp-PLA2 in atherosclerosis-related cardiovascular risk prediction and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Darapladib: an emerging therapy for atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The inhibition of lipoprotein-associated phospholipase A2 exerts beneficial effects against atherosclerosis in LDLR-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake and Distribution of SB-435495
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent and orally active small molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the progression of various diseases, including atherosclerosis.[1] Understanding the cellular uptake and tissue distribution of this compound is paramount for elucidating its mechanism of action, optimizing its therapeutic efficacy, and assessing its safety profile. This technical guide provides a comprehensive overview of the available information on the cellular transport and biodistribution of this compound, including its mechanism of action, relevant experimental protocols, and the signaling pathways it modulates.
While specific quantitative data on the cellular uptake and tissue distribution of this compound are not extensively available in publicly accessible literature, this guide synthesizes the known information and provides detailed methodologies for the types of experiments required to generate such data.
Mechanism of Action: Inhibition of Lp-PLA2
This compound exerts its pharmacological effects by inhibiting the enzymatic activity of Lp-PLA2. This enzyme is primarily associated with low-density lipoprotein (LDL) particles in the bloodstream and is a key player in the hydrolysis of oxidized phospholipids, leading to the generation of pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. By inhibiting Lp-PLA2, this compound effectively reduces the production of these inflammatory molecules, thereby mitigating the inflammatory cascade associated with conditions like atherosclerosis.
Lp-PLA2 Signaling Pathway
The signaling cascade initiated by Lp-PLA2 and inhibited by this compound is a critical component of vascular inflammation. The following diagram illustrates this pathway.
Caption: Lp-PLA2 signaling pathway and the inhibitory action of this compound.
Data Presentation: Cellular Uptake and Distribution
As of the latest literature review, specific quantitative data for the cellular uptake and tissue distribution of this compound have not been published in a structured format. Preclinical studies have demonstrated its oral activity and efficacy in animal models, implying systemic distribution. For instance, studies in murine models of experimental autoimmune uveoretinitis have utilized this compound, indicating its ability to reach target tissues.[2] However, detailed pharmacokinetic data, such as concentration-time profiles in various tissues and cell types, remain proprietary or unpublished.
To facilitate future research and data comparison, the following tables are proposed as templates for organizing quantitative data on this compound's cellular uptake and in vivo distribution.
Table 1: In Vitro Cellular Uptake of this compound
| Cell Line | Incubation Time (hours) | This compound Concentration (µM) | Intracellular Concentration (pmol/10^6 cells) |
| Example: | 1 | 1 | Data Not Available |
| Macrophages | 4 | 1 | Data Not Available |
| (e.g., RAW 264.7) | 24 | 1 | Data Not Available |
| Example: | 1 | 10 | Data Not Available |
| Endothelial Cells | 4 | 10 | Data Not Available |
| (e.g., HUVEC) | 24 | 10 | Data Not Available |
Table 2: In Vivo Tissue Distribution of this compound in Rodents
| Tissue | Time Post-Administration (hours) | This compound Concentration (ng/g tissue) |
| Example: | 1 | Data Not Available |
| Plasma | 4 | Data Not Available |
| 24 | Data Not Available | |
| Example: | 1 | Data Not Available |
| Liver | 4 | Data Not Available |
| 24 | Data Not Available | |
| Example: | 1 | Data Not Available |
| Spleen | 4 | Data Not Available |
| 24 | Data Not Available | |
| Example: | 1 | Data Not Available |
| Aorta | 4 | Data Not Available |
| 24 | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the cellular uptake and in vivo distribution of this compound. These protocols are based on established techniques for small molecule inhibitors.
Protocol 1: In Vitro Cellular Uptake Assay
This protocol describes a method to quantify the intracellular accumulation of this compound in cultured cells.
1. Cell Culture and Seeding:
- Culture the desired cell line (e.g., macrophages, endothelial cells) in appropriate growth medium.
- Seed cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Compound Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution in a serum-free medium to the desired final concentrations.
3. Incubation:
- Remove the growth medium from the cell culture plates and wash the cells with phosphate-buffered saline (PBS).
- Add the medium containing this compound to the cells.
- Incubate the plates at 37°C for various time points (e.g., 1, 4, 24 hours).
4. Cell Lysis and Extraction:
- At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
- Collect the cell lysates and centrifuge to pellet cellular debris.
5. Quantification by LC-MS/MS:
- Analyze the supernatant containing the intracellular this compound by a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
- Normalize the quantified amount of this compound to the total protein concentration of the cell lysate or to the cell number.
"Start" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="Start"];
"Cell_Culture" [label="1. Culture & Seed Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Compound_Prep" [label="2. Prepare this compound Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Incubation" [label="3. Incubate Cells with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Washing" [label="4. Wash Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Lysis" [label="5. Cell Lysis & Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Quantification" [label="6. LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
"End" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="End"];
"Start" -> "Cell_Culture" [color="#5F6368"];
"Cell_Culture" -> "Compound_Prep" [color="#5F6368"];
"Compound_Prep" -> "Incubation" [color="#5F6368"];
"Incubation" -> "Washing" [color="#5F6368"];
"Washing" -> "Lysis" [color="#5F6368"];
"Lysis" -> "Quantification" [color="#5F6368"];
"Quantification" -> "End" [color="#5F6368"];
}
Caption: Experimental workflow for in vitro cellular uptake of this compound.
Protocol 2: In Vivo Tissue Distribution Study
This protocol outlines the procedure for determining the distribution of this compound in various tissues of a rodent model.
1. Animal Model and Dosing:
- Acclimate male Sprague-Dawley rats or C57BL/6 mice for at least one week.
- Administer this compound via the intended clinical route (e.g., oral gavage) at a pharmacologically relevant dose.
2. Sample Collection:
- At predetermined time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize a subset of animals.
- Collect blood samples via cardiac puncture into tubes containing an anticoagulant.
- Perfuse the animals with saline to remove blood from the tissues.
- Harvest tissues of interest (e.g., liver, spleen, aorta, kidney, lung, brain, heart).
3. Tissue Homogenization and Extraction:
- Weigh each tissue sample and homogenize in a suitable buffer.
- Perform a liquid-liquid or solid-phase extraction to isolate this compound from the tissue homogenate.
4. Quantification by LC-MS/MS:
- Analyze the extracted samples using a validated LC-MS/MS method to determine the concentration of this compound.
- Express the results as nanograms of this compound per gram of tissue (ng/g).
"Start" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="Start"];
"Dosing" [label="1. Administer this compound to Animals", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Sample_Collection" [label="2. Collect Blood & Tissues at Time Points", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Homogenization" [label="3. Tissue Homogenization & Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Quantification" [label="4. LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Data_Analysis" [label="5. Determine Tissue Concentration (ng/g)", fillcolor="#34A853", fontcolor="#FFFFFF"];
"End" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="End"];
"Start" -> "Dosing" [color="#5F6368"];
"Dosing" -> "Sample_Collection" [color="#5F6368"];
"Sample_Collection" -> "Homogenization" [color="#5F6368"];
"Homogenization" -> "Quantification" [color="#5F6368"];
"Quantification" -> "Data_Analysis" [color="#5F6368"];
"Data_Analysis" -> "End" [color="#5F6368"];
}
Caption: Experimental workflow for in vivo tissue distribution of this compound.
Conclusion
This compound is a promising therapeutic agent due to its potent inhibition of Lp-PLA2. While its efficacy has been demonstrated in preclinical models, a detailed public understanding of its cellular uptake and tissue distribution is currently limited. The experimental protocols and data presentation frameworks provided in this guide are intended to facilitate and standardize future research in this critical area. Elucidating the pharmacokinetic and pharmacodynamic properties of this compound will be instrumental in its continued development and potential clinical application for inflammatory diseases. Further investigation is warranted to populate the proposed data tables and provide a more complete picture of the in vivo behavior of this compound.
References
- 1. The discovery of this compound. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SB-435495 in Lipid Metabolism Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-435495 is a highly potent, orally active, and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in the pathogenesis of atherosclerosis and other inflammatory diseases. By blocking the hydrolysis of oxidized phospholipids in low-density lipoproteins (LDL), this compound effectively reduces the generation of pro-inflammatory and pro-atherogenic mediators, namely lysophosphatidylcholine (LPC) and oxidized non-esterified fatty acids (oxNEFAs). This guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies (often utilizing the closely related analogue, darapladib), and providing detailed experimental protocols for its use in lipid metabolism research.
Core Mechanism of Action: Inhibition of Lp-PLA2
This compound is a reversible, non-covalent inhibitor of Lp-PLA2 with sub-nanomolar potency.[1][2] The primary mechanism of action of this compound involves the inhibition of the enzymatic activity of Lp-PLA2. This enzyme is predominantly associated with LDL particles in human plasma and plays a crucial role in the progression of atherosclerosis.[3][4]
Under conditions of oxidative stress, phospholipids within LDL particles become oxidized. Lp-PLA2 then hydrolyzes these oxidized phospholipids, generating two key bioactive products: lysophosphatidylcholine (LPC) and oxidized non-esterified fatty acids (oxNEFAs).[5][6] These products are potent inflammatory mediators that contribute to various stages of atherogenesis, including:
-
Endothelial Dysfunction: Promoting the expression of adhesion molecules on endothelial cells, which facilitates the recruitment of inflammatory cells.[5]
-
Monocyte/Macrophage Activation: Acting as chemoattractants for monocytes and promoting their differentiation into macrophages.[7]
-
Foam Cell Formation: Facilitating the uptake of modified LDL by macrophages, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.
-
Plaque Instability: Contributing to the development of a necrotic core within the plaque and the expression of matrix metalloproteinases that can weaken the fibrous cap, increasing the risk of plaque rupture.[6][8]
By inhibiting Lp-PLA2, this compound effectively reduces the production of LPC and oxNEFAs, thereby mitigating their downstream pro-inflammatory and pro-atherogenic effects.[6]
Quantitative Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and its close analog, darapladib, in inhibiting Lp-PLA2 and modulating markers of inflammation. Due to the more extensive clinical evaluation of darapladib, some of the presented data pertains to this compound, which is expected to have a similar pharmacological profile to this compound due to their shared mechanism of action.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC50 for Lp-PLA2 Inhibition | 0.06 nM | Recombinant Lp-PLA2 | [1] |
| In Vivo Administration Dose | 10 mg/kg (intraperitoneal) | Diabetic Brown Norway rats | [9] |
| In Vivo Administration Dose | 10 mg/kg (oral) | WHHL rabbit | [1][10] |
Table 2: Dose-Dependent Inhibition of Plasma Lp-PLA2 Activity by Darapladib in Humans
| Darapladib Dose | Mean Inhibition (%) | p-value vs. Placebo | Reference |
| 40 mg/day | ~43% | <0.001 | [11] |
| 80 mg/day | ~55% | <0.001 | [11] |
| 160 mg/day | ~66% | <0.001 | [11] |
Data from a 12-week study in patients with stable coronary heart disease or risk equivalent.[11]
Table 3: Effect of Darapladib on Plasma Lipid and Inflammatory Biomarkers
| Biomarker | Treatment Group | Change from Baseline | p-value vs. Placebo | Reference |
| LDL-Cholesterol | Darapladib (160 mg/day) | No significant change | 0.37 | [8][12] |
| HDL-Cholesterol | Darapladib (160 mg/day) | No significant change | 0.18 | [8][12] |
| Triglycerides | Darapladib | No significant change | - | [1] |
| hs-C-Reactive Protein (hs-CRP) | Darapladib (160 mg/day) | -13.0% | 0.15 | [11] |
| Interleukin-6 (IL-6) | Darapladib (160 mg/day) | -12.3% | 0.028 | [11] |
Data from a 12-week study in patients with stable coronary heart disease or risk equivalent.[11]
Table 4: Effect of Darapladib on Atherosclerotic Plaque Composition
| Plaque Component | Treatment Group | Change from Baseline | p-value vs. Placebo | Reference |
| Necrotic Core Volume | Darapladib (160 mg/day) | -0.5 mm³ (No change) | 0.012 | [8][12] |
| Necrotic Core Volume | Placebo | +4.5 mm³ (Increase) | - | [8][12] |
| Plaque Area (Coronary Artery) | Darapladib (10 mg/kg/day) | -72% (median reduction) | <0.05 | [5][13] |
Necrotic core data from a 12-month imaging study in patients with coronary artery disease. Plaque area data from a study in diabetic and hypercholesterolemic swine.[5][8][12][13]
Signaling Pathways and Experimental Workflows
Lp-PLA2 Signaling Pathway in Atherosclerosis
The following diagram illustrates the central role of Lp-PLA2 in the inflammatory cascade within an atherosclerotic plaque and the point of intervention for this compound.
Experimental Workflow for Evaluating this compound in a Preclinical Atherosclerosis Model
This diagram outlines a typical experimental workflow for assessing the efficacy of an Lp-PLA2 inhibitor like this compound in an animal model of atherosclerosis.
Logical Relationship of this compound in Lipid Metabolism and Inflammation
This diagram illustrates the logical connections between Lp-PLA2, its products, the resulting pathological processes, and the inhibitory role of this compound.
Detailed Experimental Protocols
In Vitro Lp-PLA2 Activity Assay
This protocol describes a common method for measuring Lp-PLA2 activity in plasma or serum samples, which can be adapted to assess the inhibitory effect of this compound.
Principle: The assay utilizes a synthetic substrate, 1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine, which is hydrolyzed by Lp-PLA2 to produce 4-nitrophenyl succinate. This product is then further hydrolyzed to yield the chromogenic product, 4-nitrophenol, which can be quantified spectrophotometrically.[6]
Materials:
-
Plasma or serum samples
-
This compound or other inhibitors
-
Lp-PLA2 assay kit (e.g., PLAC® Test) containing:
-
Substrate solution (1-myristoyl-2-(4-nitrophenylsuccinyl) phosphatidylcholine)
-
Reaction buffer
-
Calibrators and controls
-
-
Spectrophotometer capable of reading at 405-410 nm
Procedure:
-
Sample Preparation: Collect blood in EDTA or serum separator tubes. Centrifuge to separate plasma or serum. Samples should be stored at 2-8°C or frozen if not analyzed immediately. Avoid hemolyzed samples.[14][15]
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to determine the IC50.
-
Assay Reaction: a. Pre-warm the reaction buffer and substrate to the assay temperature (typically 37°C). b. In a microplate, add the plasma/serum sample. c. For inhibition studies, pre-incubate the sample with varying concentrations of this compound for a specified time. d. Initiate the reaction by adding the substrate solution.
-
Measurement: Immediately place the microplate in a spectrophotometer and measure the rate of change in absorbance at 405-410 nm over a defined period (e.g., 10 minutes).[16]
-
Calculation: The Lp-PLA2 activity is calculated from the rate of 4-nitrophenol formation, typically expressed in nmol/min/mL. For inhibition studies, calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Quantification of Lysophosphatidylcholine (LPC) by LC-MS/MS
This protocol outlines a high-throughput method for the quantification of various LPC species in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle: This method utilizes electrospray ionization tandem mass spectrometry (ESI-MS/MS) for the sensitive and specific quantification of different LPC molecular species. Internal standards are used for accurate quantification.[17][18][19]
Materials:
-
Plasma samples
-
Internal standards (e.g., LPC 13:0, LPC 19:0)
-
Organic solvents (e.g., methanol, chloroform, isopropanol)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Lipid Extraction): a. To a plasma sample, add the internal standard mixture. b. Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol. c. Evaporate the organic phase to dryness under a stream of nitrogen. d. Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.[18]
-
LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the different lipid species using a suitable liquid chromatography column and gradient. c. Operate the mass spectrometer in the positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each LPC species and the internal standards. The precursor ion for many LPC species is m/z 184.[17][19]
-
Quantification: a. Generate a calibration curve using known concentrations of LPC standards. b. Quantify the amount of each LPC species in the sample by comparing its peak area to that of the internal standard and the calibration curve.
Animal Model of Atherosclerosis: ApoE-deficient Mice
This protocol describes a common animal model used to study the effects of therapeutic interventions on atherosclerosis.
Model: Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques.
Procedure:
-
Animal Husbandry: House ApoE-/- mice in a controlled environment with free access to food and water.
-
Induction of Atherosclerosis: At 6-8 weeks of age, switch the mice to a high-fat "Western" diet (e.g., containing 21% fat and 0.15% cholesterol) to accelerate the development of atherosclerosis.[20]
-
Treatment: Divide the mice into at least two groups: a control group receiving vehicle and a treatment group receiving this compound (or darapladib) at a specified dose and route of administration (e.g., 10-50 mg/kg/day via oral gavage).[20][21]
-
Monitoring: Monitor the health of the animals throughout the study. Periodically collect blood samples to measure plasma lipids, Lp-PLA2 activity, and inflammatory markers.
-
Endpoint Analysis: After a defined period (e.g., 12-16 weeks of treatment), euthanize the mice and perfuse the vasculature. a. Plaque Quantification: Dissect the aorta, stain with Oil Red O to visualize lipid-rich plaques, and quantify the lesion area. Alternatively, analyze serial sections of the aortic root. b. Immunohistochemistry: Perform immunohistochemical staining of aortic sections to characterize plaque composition (e.g., macrophage content, smooth muscle cells, collagen). c. Gene Expression Analysis: Isolate RNA from the aorta to analyze the expression of genes involved in inflammation and lipid metabolism.
Conclusion
This compound is a powerful research tool for investigating the role of Lp-PLA2 in lipid metabolism and inflammation. Its high potency and selectivity make it an ideal pharmacological agent for both in vitro and in vivo studies. The data from studies with this compound and its close analog darapladib strongly support the hypothesis that inhibition of Lp-PLA2 can reduce vascular inflammation and favorably modify the composition of atherosclerotic plaques, independent of major changes in circulating lipid levels. The experimental protocols provided in this guide offer a starting point for researchers aiming to further elucidate the therapeutic potential of targeting Lp-PLA2 in cardiovascular and other inflammatory diseases. Further research focusing on the specific effects of this compound on LPC and oxNEFA levels in vivo will be crucial for a more complete understanding of its pharmacological profile.
References
- 1. Darapladib, a Lipoprotein-Associated Phospholipase A2 Inhibitor, Reduces Rho Kinase Activity in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inflammatory Biomarkers Interleukin‐6 and C‐Reactive Protein and Outcomes in Stable Coronary Heart Disease: Experiences From the STABILITY (Stabilization of Atherosclerotic Plaque by Initiation of Darapladib Therapy) Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoprotein‐associated phospholipase A2: The story continues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interface of Phospholipase Activity, Immune Cell Function, and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments with Lipoprotein-Associated Phospholipase A2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. mdpi.com [mdpi.com]
- 14. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 15. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 16. Performance characteristics of lipoprotein-associated phospholipase A2 activity assay on the Dimension Vista analyser and preliminary study of a healthy Italian population - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
- 20. Effect of Darapladib Treatment on Endarterectomy Carotid Plaque Lipoprotein-Associated Phospholipase A2 Activity: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SB-431542, a potent inhibitor of TGF-β signaling in cell culture experiments.
A Note on Compound Selection: The compound SB-435495 is a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). However, in the context of signaling pathway modulation in cell culture, it is often confused with the structurally similar compound, SB-431542 . SB-431542 is a widely used and specific inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases ALK4, ALK5, and ALK7. This document will primarily focus on the protocols and applications of SB-431542 for the inhibition of TGF-β signaling, as this is a common application in cell culture research. A brief overview of this compound is also provided for clarity.
SB-431542: Inhibition of TGF-β Signaling
Introduction
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that regulates a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] The TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor, also known as an activin receptor-like kinase (ALK).[1] This activated type I receptor subsequently phosphorylates receptor-regulated SMADs (R-SMADs), which then complex with a common-mediator SMAD (co-SMAD) and translocate to the nucleus to regulate target gene expression.
SB-431542 is a small molecule inhibitor that selectively targets the kinase domains of the TGF-β type I receptors ALK4, ALK5, and ALK7.[1] By inhibiting these receptors, SB-431542 effectively blocks the phosphorylation of downstream SMAD proteins, thereby inhibiting TGF-β-mediated signaling.[2] This makes it a valuable tool for studying the roles of TGF-β signaling in various biological systems.
Data Presentation
Table 1: In Vitro Activity of SB-431542
| Target | IC₅₀ (nM) | Cell Line / Assay Conditions | Reference |
| ALK5 | 94 | Cell-free kinase assay | [2] |
| ALK4 | 129 (SB-505124, a related compound) | Cell-free kinase assay | [3] |
| ALK7 | N/A | Inhibits ALK7 | [1] |
| p38 MAPK | >10,000 | Cell-free kinase assay | [2] |
Table 2: Recommended Working Concentrations of SB-431542 in Cell Culture
| Application | Cell Type | Concentration Range (µM) | Incubation Time | Reference |
| Inhibition of TGF-β-induced EMT | NMuMG, PANC-1 cells | 10 | 24-72 hours | [4] |
| Inhibition of glioma cell proliferation | D54MG, U87MG, U373MG cells | 1 - 10 | 24-72 hours | [2] |
| Maintenance of pluripotency | Human embryonic stem cells | 10 | Continuous | [5] |
| Directed differentiation of hPSCs | Human pluripotent stem cells | 2 - 10 | Varies with protocol | [6] |
| Inhibition of Smad2/3 phosphorylation | 293T, FET, A549 cells | 2 - 10 | 1 hour | [5] |
Experimental Protocols
Protocol 1: Preparation of SB-431542 Stock Solution
-
Reconstitution: SB-431542 is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile DMSO. For example, to create a 10 mM stock solution from 5 mg of SB-431542 (MW = 384.39 g/mol ), dissolve it in 1.3 mL of DMSO.[7]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Protocol for Treating Cells with SB-431542
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution: Thaw an aliquot of the SB-431542 stock solution. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is important to ensure that the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[6]
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing SB-431542.
-
Incubation: Incubate the cells for the desired duration, as determined by the specific experimental requirements.
-
Analysis: Following incubation, cells can be harvested for downstream analysis, such as western blotting for phosphorylated SMADs, qPCR for target gene expression, or immunofluorescence to observe changes in cell morphology.
Protocol 3: Inhibition of TGF-β-Induced Epithelial-Mesenchymal Transition (EMT)
-
Cell Culture: Culture epithelial cells (e.g., NMuMG or PANC-1) in appropriate growth medium.
-
Treatment: When cells reach 70-80% confluency, replace the medium with fresh medium containing a TGF-β ligand (e.g., 5 ng/mL TGF-β1) in the presence or absence of SB-431542 (e.g., 10 µM).[4]
-
Incubation: Incubate the cells for 24-72 hours.
-
Assessment of EMT: Analyze the cells for markers of EMT. This can include morphological changes (e.g., from a cobblestone-like epithelial morphology to a more elongated, mesenchymal morphology), changes in protein expression (e.g., decreased E-cadherin and increased N-cadherin or vimentin) by western blotting or immunofluorescence, or changes in cell migration and invasion using a transwell assay.[4]
Mandatory Visualization
Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.
Caption: General experimental workflow for cell treatment with SB-431542.
This compound: A Brief Overview
This compound is a potent, orally active inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2) with an IC50 of 0.06 nM.[8] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids and is implicated in inflammatory processes and atherosclerosis. In cell culture, this compound has been used to investigate the roles of Lp-PLA2 in various cellular responses. For example, in human umbilical vein endothelial cells (HUVECs) exposed to oxidized low-density lipoprotein (oxLDL), treatment with 5 µM this compound for 24 hours significantly inhibited the expression of Lp-PLA2 protein.[8] This inhibition was associated with increased cell viability and nitric oxide (NO) expression, and decreased endothelin-1 (ET-1) expression.[8]
While this compound has important applications in studying lipid metabolism and inflammation, for experiments aimed at inhibiting the TGF-β signaling pathway, SB-431542 is the appropriate and specific inhibitor to use.
References
- 1. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. abmole.com [abmole.com]
- 4. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB-431542 | ALK5/TGF-β type I Receptor inhibitor | TargetMol [targetmol.com]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SB-435495 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and the pathogenesis of vascular diseases. These application notes provide a summary of the recommended concentrations and protocols for the in vivo use of this compound, based on currently available literature. The primary application highlighted is in rodent models of diabetic retinopathy.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting Lp-PLA2. This enzyme is primarily associated with low-density lipoprotein (LDL) and hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators, including lysophosphatidylcholine (LPC). Elevated levels of LPC contribute to endothelial dysfunction, increased vascular permeability, and inflammation. By inhibiting Lp-PLA2, this compound reduces the production of LPC, thereby mitigating these pathological processes. One of the downstream effects of reduced LPC is the modulation of vascular endothelial growth factor receptor 2 (VEGFR2) signaling, which plays a crucial role in angiogenesis and vascular permeability.
Data Presentation: In Vivo Dosage of this compound
The following table summarizes the key quantitative data from in vivo studies utilizing this compound.
| Parameter | Details | Reference |
| Animal Model | Streptozotocin-induced diabetic Brown Norway rats | [1] |
| Dosage | 10 mg/kg/day | [1] |
| Administration Route | Intraperitoneal (i.p.) injection | [1] |
| Treatment Duration | 4 weeks | [1] |
| Reported Effects | Suppression of blood-retinal barrier breakdown | [1] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway of this compound action.
Experimental Protocols
In Vivo Model of Diabetic Retinopathy
This protocol is based on the methodology used in studies investigating the efficacy of this compound in a rat model of diabetic retinopathy.[1]
a. Animal Model:
-
Species: Brown Norway rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) is administered to induce diabetes. Blood glucose levels are monitored to confirm the diabetic phenotype.
b. Dosing Solution Preparation:
-
Note: The specific vehicle used for in vivo administration of this compound is not consistently reported in the available literature. Researchers should perform solubility and stability tests to determine a suitable vehicle. Common vehicles for in vivo administration of small molecules include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO, Tween 80, or carboxymethylcellulose.
c. Administration Protocol:
-
Dosage: 10 mg/kg of this compound.
-
Route: Intraperitoneal (i.p.) injection.
-
Frequency: Once daily.
-
Duration: 4 weeks.
d. Outcome Measures:
-
Blood-Retinal Barrier Integrity: Can be assessed using techniques such as fluorescein angiography or Evans blue dye leakage assay.
Protocol for Intraperitoneal (i.p.) Injection in Rats
This is a general protocol for the intraperitoneal injection of substances in rats and should be adapted to the specific experimental design and institutional guidelines.
a. Materials:
-
This compound dosing solution.
-
Sterile syringes (1 mL or 3 mL).
-
Sterile needles (23-25 gauge).
-
70% ethanol for disinfection.
-
Appropriate animal restraint device.
b. Procedure:
-
Animal Restraint: The rat should be securely and gently restrained. One common method is to hold the rat with its back against the palm of your non-dominant hand, with your thumb and forefinger gently securing the head.
-
Injection Site Identification: The injection site is in the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Needle Insertion: Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (e.g., blood or urine) is aspirated. If fluid is drawn, withdraw the needle and re-insert at a different site with a new sterile needle.
-
Injection: Inject the this compound solution slowly and steadily.
-
Needle Withdrawal: Withdraw the needle smoothly.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions.
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo study with this compound.
References
Application Notes and Protocols: Preparation of SB-435495 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the dissolution of SB-435495 in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution for in vitro and in vivo research applications. This compound is a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), a key enzyme in inflammatory pathways associated with various diseases. Proper preparation of the stock solution is critical for accurate and reproducible experimental results. This document includes quantitative data, a step-by-step experimental protocol, and a diagram of the relevant signaling pathway.
Introduction
This compound is a small molecule inhibitor of Lp-PLA2, an enzyme that hydrolyzes oxidized phospholipids to produce pro-inflammatory mediators. Due to its therapeutic potential, this compound is widely used in preclinical research. Accurate and consistent preparation of a stock solution is the first step in ensuring the reliability of experimental outcomes. DMSO is a common solvent for dissolving this compound due to its high solubilizing capacity for organic molecules.
Data Presentation
The following table summarizes the key quantitative data for the preparation of an this compound stock solution.
| Parameter | Value | Notes |
| Molecular Weight | 720.82 g/mol | |
| Solubility in DMSO | 100 mg/mL | Equivalent to 138.73 mM.[1] |
| Recommended Stock Concentration | 10 mM - 100 mM | Dependent on experimental requirements. |
| Storage Temperature | -20°C or -80°C | |
| Short-term Stability (at -20°C) | Up to 1 month | [2] |
| Long-term Stability (at -80°C) | Up to 6 months | [2] |
Experimental Protocol
This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or heat block set to 37°C
-
Ultrasonic bath
Procedure:
-
Preparation:
-
Bring the this compound powder and DMSO to room temperature before use.
-
Ensure all equipment is clean and sterile to prevent contamination.
-
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 72.08 mg of this compound.
-
-
Dissolution:
-
Add the calculated volume of DMSO to the tube containing the this compound powder. For a 100 mM stock solution from 72.08 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Heating and Sonication (if necessary):
-
For concentrations at or near the solubility limit (100 mg/mL), warming and sonication are recommended to ensure complete dissolution.[1]
-
Place the tube in a 37°C water bath or heat block for 5-10 minutes.
-
Following heating, place the tube in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize freeze-thaw cycles.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[2]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[2]
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
Signaling Pathway
This compound exerts its effect by inhibiting the activity of Lipoprotein-associated phospholipase A2 (Lp-PLA2). The following diagram illustrates the signaling pathway.
Caption: this compound inhibits Lp-PLA2, blocking pro-inflammatory pathways.
Experimental Workflow
The following diagram outlines the logical workflow for preparing and using the this compound stock solution.
Caption: Workflow for preparing this compound stock solution in DMSO.
References
Application Notes and Protocols for SB-435495 in Chronic Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SB-435495, a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor activin receptor-like kinases (ALKs), in the context of chronic inflammation research. The protocols outlined below are intended as a starting point and may require optimization based on the specific experimental model and research objectives.
Introduction
Chronic inflammation is a prolonged and dysregulated inflammatory response that can contribute to the pathogenesis of numerous diseases.[1] The TGF-β signaling pathway plays a complex and often contradictory role in immunity and inflammation.[2][3][4] While TGF-β can have anti-inflammatory effects by promoting regulatory T cells and suppressing the function of various immune cells, it can also contribute to pro-inflammatory responses and tissue fibrosis, particularly in the context of chronic disease.[2][3][5][6]
This compound is a small molecule inhibitor that specifically targets ALK4, ALK5, and ALK7, thereby blocking the downstream phosphorylation of Smad2 and Smad3 and inhibiting TGF-β-mediated signaling.[5] This makes this compound a valuable tool for dissecting the role of the TGF-β pathway in chronic inflammatory processes.
Data Presentation
The following tables provide a framework for organizing experimental parameters and results when studying the effects of this compound in chronic inflammation models.
Table 1: In Vivo Study Parameters - Murine Model of Chronic Inflammation
| Parameter | Vehicle Control | This compound Low Dose | This compound High Dose | Positive Control (e.g., Dexamethasone) |
| Animal Strain | C57BL/6 | C57BL/6 | C57BL/6 | C57BL/6 |
| Sex | Male/Female | Male/Female | Male/Female | Male/Female |
| Age (weeks) | 8-10 | 8-10 | 8-10 | 8-10 |
| Inflammation Model | e.g., Collagen-Induced Arthritis (CIA) | e.g., Collagen-Induced Arthritis (CIA) | e.g., Collagen-Induced Arthritis (CIA) | e.g., Collagen-Induced Arthritis (CIA) |
| This compound Dose (mg/kg) | 0 | 5 | 10 | N/A |
| Route of Administration | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Frequency of Dosing | Daily | Daily | Daily | Daily |
| Treatment Duration (days) | 21 | 21 | 21 | 21 |
| Endpoint Readouts | Clinical score, paw thickness, histology, cytokine levels | Clinical score, paw thickness, histology, cytokine levels | Clinical score, paw thickness, histology, cytokine levels | Clinical score, paw thickness, histology, cytokine levels |
Table 2: In Vitro Study Parameters - Macrophage Inflammation Model
| Parameter | Untreated Control | LPS Only | LPS + this compound (Low Conc.) | LPS + this compound (High Conc.) |
| Cell Line | RAW 264.7 or primary macrophages | RAW 264.7 or primary macrophages | RAW 264.7 or primary macrophages | RAW 264.7 or primary macrophages |
| Inflammatory Stimulus | None | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) | Lipopolysaccharide (LPS) |
| LPS Concentration | N/A | 100 ng/mL | 100 ng/mL | 100 ng/mL |
| This compound Concentration | 0 µM | 0 µM | 1 µM | 10 µM |
| Pre-treatment Time | N/A | N/A | 1 hour | 1 hour |
| Incubation Time with LPS | 24 hours | 24 hours | 24 hours | 24 hours |
| Endpoint Readouts | Nitric oxide production, cytokine levels (e.g., TNF-α, IL-6), gene expression | Nitric oxide production, cytokine levels (e.g., TNF-α, IL-6), gene expression | Nitric oxide production, cytokine levels (e.g., TNF-α, IL-6), gene expression | Nitric oxide production, cytokine levels (e.g., TNF-α, IL-6), gene expression |
Signaling Pathway Diagram
Caption: TGF-β signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vivo Model: Murine Collagen-Induced Arthritis (CIA)
This protocol describes the use of this compound in a CIA mouse model, a widely used model for studying chronic autoimmune inflammation.
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound (Tocris Bioscience or equivalent)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
8-10 week old DBA/1 mice
Procedure:
-
Induction of CIA:
-
On day 0, emulsify bovine type II collagen in CFA.
-
Administer 100 µL of the emulsion intradermally at the base of the tail.
-
On day 21, provide a booster immunization with CII emulsified in IFA.
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
For daily administration, dilute the stock solution in the vehicle to the desired final concentrations (e.g., 5 mg/kg and 10 mg/kg).
-
Begin treatment upon the first signs of arthritis (typically around day 25-28) and continue for a pre-determined duration (e.g., 21 days).
-
Administer the this compound solution or vehicle via intraperitoneal injection once daily.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness.
-
Score the severity of arthritis on a scale of 0-4 for each paw.
-
Measure paw thickness using a digital caliper every other day.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice and collect blood for serum cytokine analysis (e.g., TNF-α, IL-6, IL-1β).
-
Harvest paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Spleens can be harvested for flow cytometric analysis of immune cell populations.
-
Caption: Experimental workflow for an in vivo chronic inflammation study.
In Vitro Model: LPS-Stimulated Macrophages
This protocol outlines the use of this compound to investigate the role of TGF-β signaling in macrophage activation in vitro.
Materials:
-
RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMDMs)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for nitric oxide measurement
-
ELISA kits for cytokine quantification
Procedure:
-
Cell Culture:
-
Culture macrophages in a humidified incubator at 37°C and 5% CO2.
-
Seed cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO and dilute it in culture medium to the desired final concentrations (e.g., 1 µM and 10 µM).
-
Pre-treat the cells with the this compound-containing medium or vehicle for 1 hour before adding the inflammatory stimulus.
-
-
Inflammatory Stimulation:
-
After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Cytokine Secretion: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.
-
Gene Expression: Isolate RNA from the cells and perform qRT-PCR to analyze the expression of inflammatory genes.
-
Caption: Experimental workflow for an in vitro inflammation study.
Concluding Remarks
The provided protocols and application notes serve as a foundational guide for investigating the role of TGF-β signaling in chronic inflammation using this compound. The specific treatment duration, dosage, and experimental readouts should be tailored to the research question and the particular model of chronic inflammation being employed. Careful optimization of these parameters will be crucial for obtaining robust and meaningful results.
References
- 1. Chronic Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti- and Pro-inflammatory Roles of TGF-β, IL-10, and IL-22 In Immunity and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGF-β Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transforming Grown Factor-β Signaling in Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. aacrjournals.org [aacrjournals.org]
Measuring Lp-PLA2 activity after SB-435495 treatment
Application Note and Protocol
Topic: Measuring Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Activity after SB-435495 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH), is a key enzyme in the inflammatory processes associated with atherosclerosis.[1][2] Produced primarily by inflammatory cells like macrophages, Lp-PLA2 circulates in the bloodstream mainly bound to low-density lipoprotein (LDL) particles.[1][3] It hydrolyzes oxidized phospholipids within LDL, generating pro-inflammatory products such as lysophosphatidylcholine (lysoPC) and oxidized non-esterified fatty acids.[3][4][5] These products contribute to endothelial dysfunction and the formation of unstable, rupture-prone atherosclerotic plaques.[5][6] Elevated Lp-PLA2 activity is recognized as an independent risk factor for coronary heart disease (CHD) and stroke.[7][8]
This compound is a potent, selective, and reversible non-covalent inhibitor of the Lp-PLA2 enzyme, with a reported IC50 of 0.06 nM.[9][10] Its high potency makes it a valuable tool for studying the role of Lp-PLA2 in disease models and for evaluating the therapeutic potential of Lp-PLA2 inhibition. This application note provides a detailed protocol for treating biological samples with this compound and subsequently measuring the residual Lp-PLA2 activity using a colorimetric enzymatic assay.
Lp-PLA2 Signaling Pathway and Inhibition
Lp-PLA2 acts on oxidized LDL (oxLDL) in the vascular wall, initiating a cascade that promotes vascular inflammation. By inhibiting Lp-PLA2, this compound blocks the production of key inflammatory mediators, thereby reducing the progression of atherosclerosis.
References
- 1. revolutionhealth.org [revolutionhealth.org]
- 2. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Lp-PLA2, a new biomarker of vascular disorders in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. labcorp.com [labcorp.com]
- 6. Lp-PLA₂ Activity | Instalab [instalab.com]
- 7. Lp-PLA2 Activity - Cleveland HeartLab, Inc. [clevelandheartlab.com]
- 8. clevelandheartlab.com [clevelandheartlab.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SB-435495 Delivery in Retinal Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-435495 is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][2] Elevated levels and activity of Lp-PLA2 are associated with the pathogenesis of various inflammatory conditions, including diabetic retinopathy (DR) and diabetic macular edema (DME).[3][4] Inhibition of Lp-PLA2 by this compound has been shown to effectively suppress the breakdown of the blood-retinal barrier (BRB) and reduce retinal vasopermeability in preclinical models of retinal disease.[1][5] These findings suggest that this compound is a promising therapeutic agent for the treatment of retinal diseases characterized by inflammation and vascular leakage.
This document provides detailed application notes and protocols for the delivery of this compound in various retinal disease models, including systemic, intravitreal, subretinal, and topical administration routes.
Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the enzymatic activity of Lp-PLA2. Lp-PLA2 hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), generating pro-inflammatory lipid mediators, primarily lysophosphatidylcholine (LPC).[6] LPC can induce endothelial cell dysfunction, increase vascular permeability, and promote inflammation. In the retina, inhibition of Lp-PLA2 by this compound reduces the production of these pro-inflammatory mediators, thereby protecting the integrity of the blood-retinal barrier.[1][6] Mechanistic studies have shown that the protective effects of this compound are, at least in part, mediated through the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway.[1][7]
digraph "SB-435495_Mechanism_of_Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];
// Nodes
oxLDL [label="Oxidized LDL", fillcolor="#FBBC05", fontcolor="#202124"];
LpPLA2 [label="Lp-PLA2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
SB435495 [label="this compound", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
LPC [label="Lysophosphatidylcholine (LPC)\n& other pro-inflammatory mediators", fillcolor="#FBBC05", fontcolor="#202124"];
EndothelialCell [label="Retinal Endothelial Cell", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", width=2];
VEGFR2 [label="VEGFR2", fillcolor="#34A853", fontcolor="#FFFFFF"];
Permeability [label="Increased Vascular Permeability\n(BRB Breakdown)", shape=box, style="filled,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF", width=2];
// Edges
oxLDL -> LpPLA2 [label=" substrate", color="#5F6368"];
LpPLA2 -> LPC [label=" hydrolysis", color="#5F6368"];
SB435495 -> LpPLA2 [arrowhead=tee, label=" inhibits", color="#4285F4"];
LPC -> EndothelialCell [label=" activates", color="#5F6368"];
EndothelialCell -> VEGFR2 [style=invis];
LPC -> VEGFR2 [label=" signals through", color="#5F6368", style=dashed];
VEGFR2 -> Permeability [label=" leads to", color="#5F6368"];
}
Figure 2: Experimental workflow for systemic delivery of this compound.
Intravitreal Injection Protocol
This protocol provides a general guideline for intravitreal injection in rats. The specific dose and volume of this compound should be optimized for the specific retinal disease model.
Materials:
-
This compound formulated in a sterile, isotonic vehicle suitable for intraocular injection.
-
Anesthesia (e.g., ketamine/xylazine cocktail).
-
Topical anesthetic (e.g., proparacaine hydrochloride).
-
Povidone-iodine solution (5%).
-
Sterile saline.
-
33-gauge Hamilton syringe with a beveled needle.
-
Operating microscope.
Procedure:
-
Anesthetize the animal.
-
Apply a drop of topical anesthetic to the eye.
-
Disinfect the ocular surface with a drop of 5% povidone-iodine solution and wait for 30 seconds.
-
Rinse the eye with sterile saline.
-
Under an operating microscope, gently proptose the eye.
-
Using a 33-gauge Hamilton syringe, perform the intravitreal injection 1-2 mm posterior to the limbus, avoiding the lens.
-
Slowly inject the desired volume (typically 1-2 µL in mice, 2-5 µL in rats) of the this compound solution into the vitreous cavity.
-
Withdraw the needle carefully.
-
Apply a topical antibiotic to the eye to prevent infection.
-
Monitor the animal for any adverse reactions.
```dot
digraph "Intravitreal_Injection_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.3];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];
// Nodes
Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Anesthetize [label="Anesthetize Animal", fillcolor="#FBBC05", fontcolor="#202124"];
Prepare_Eye [label="Prepare Eye Surface\n(Anesthetic, Povidone-Iodine)", fillcolor="#FBBC05", fontcolor="#202124"];
Prepare_Injection [label="Prepare this compound in Syringe", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Injection [label="Perform Intravitreal Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Post_Injection_Care [label="Apply Topical Antibiotic", fillcolor="#34A853", fontcolor="#FFFFFF"];
Monitor [label="Monitor Animal for Recovery\n& Adverse Reactions", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Anesthetize [color="#5F6368"];
Anesthetize -> Prepare_Eye [color="#5F6368"];
Prepare_Eye -> Prepare_Injection [color="#5F6368"];
Prepare_Injection -> Injection [color="#5F6368"];
Injection -> Post_Injection_Care [color="#5F6368"];
Post_Injection_Care -> Monitor [color="#5F6368"];
Monitor -> End [color="#5F6368"];
}
Figure 4: Experimental workflow for subretinal delivery of this compound.
Topical Administration Protocol
Formulating the poorly water-soluble this compound for effective topical delivery presents a challenge. A nanoparticle-based formulation or a suitable ophthalmic vehicle would be required. This protocol provides a general framework.
Materials:
-
This compound formulated as a sterile ophthalmic suspension, emulsion, or nanoparticle formulation.
-
Animal model of retinal disease.
-
Micropipette.
Procedure:
-
Prepare the topical formulation of this compound at the desired concentration.
-
Gently restrain the animal.
-
Instill a small volume (e.g., 5-10 µL) of the formulation onto the cornea of the eye.
-
Administer the eye drops at the desired frequency (e.g., once or twice daily).
-
Monitor the animals for any signs of ocular irritation.
-
At the end of the study, assess the retinal endpoints of interest.
```dot
digraph "Topical_Delivery_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.3];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [arrowhead=normal, penwidth=1.5];
// Nodes
Start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
Prepare_Formulation [label="Prepare Topical Formulation\nof this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Animal_Restraint [label="Gently Restrain Animal", fillcolor="#FBBC05", fontcolor="#202124"];
Instill_Eyedrop [label="Instill Formulation onto Cornea", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Repeat_Dosing [label="Repeat Dosing as Required", fillcolor="#34A853", fontcolor="#FFFFFF"];
Monitor_Irritation [label="Monitor for Ocular Irritation", fillcolor="#34A853", fontcolor="#FFFFFF"];
Endpoint_Assessment [label="Assess Retinal Endpoints", fillcolor="#EA4335", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Start -> Prepare_Formulation [color="#5F6368"];
Prepare_Formulation -> Animal_Restraint [color="#5F6368"];
Animal_Restraint -> Instill_Eyedrop [color="#5F6368"];
Instill_Eyedrop -> Repeat_Dosing [color="#5F6368"];
Repeat_Dosing -> Monitor_Irritation [color="#5F6368"];
Monitor_Irritation -> Endpoint_Assessment [color="#5F6368"];
Endpoint_Assessment -> End [color="#5F6368"];
}
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - UCL Discovery [discovery.ucl.ac.uk]
- 6. Darapladib, a lipoprotein-associated phospholipase A2 inhibitor, in diabetic macular edema: a 3-month placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
SB-435495 sterile filtration and handling procedures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the sterile filtration and handling of SB-435495, a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The protocols outlined below are intended to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction to this compound
This compound is a small molecule inhibitor of Lp-PLA2, an enzyme implicated in the development of atherosclerosis and other inflammatory conditions. By inhibiting Lp-PLA2, this compound prevents the hydrolysis of oxidized low-density lipoprotein (oxLDL) into pro-inflammatory products, lysophosphatidylcholine (LPC) and oxidized non-esterified fatty acids. This mechanism of action makes this compound a valuable tool for research in cardiovascular disease and inflammation.
Physicochemical Properties and Solubility
Proper handling and use of this compound require an understanding of its physical and chemical properties.
| Property | Data |
| Molecular Formula | C₃₈H₄₀F₄N₆O₂S |
| Molecular Weight | 720.83 g/mol |
| Appearance | Crystalline solid |
| Solubility | DMSO: Soluble up to 100 mg/mL (138.73 mM).[1] Aqueous Buffers (e.g., PBS, cell culture media): this compound is a lipophilic compound with a biphenyl-pyrimidinone structure, suggesting poor aqueous solubility.[2][3] For cell-based assays, it is recommended to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. This stock can then be serially diluted into the desired aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells, typically below 0.5% (v/v).[2] To avoid precipitation, it is advisable to pre-warm the aqueous medium to 37°C before adding the DMSO stock solution and to visually inspect for any signs of precipitation.[2] |
Storage and Stability
To maintain the integrity of this compound, proper storage is essential.
| Condition | Recommendation |
| Solid Compound | Store at -20°C for long-term storage (≥ 2 years).[1] |
| Stock Solutions (in DMSO) | Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] Avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | Due to the potential for precipitation and degradation in aqueous environments, it is recommended to prepare fresh dilutions from the DMSO stock for each experiment and use them immediately. Do not store aqueous solutions for more than one day. |
Experimental Protocols
Safe Handling Procedures and Personal Protective Equipment (PPE)
This compound is a potent bioactive compound and should be handled with care to avoid exposure. A thorough risk assessment should be conducted before handling.[6]
Minimum Recommended PPE:
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.[7][8]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. For procedures with a splash hazard, chemical splash goggles should be worn.[7][9]
-
Gloves: Disposable nitrile gloves are recommended for incidental contact.[9] For handling the solid compound or preparing concentrated stock solutions, consider double-gloving.[9] Gloves should be changed immediately if contaminated.[1]
-
Respiratory Protection: If there is a risk of generating aerosols of the solid compound, work should be performed in a chemical fume hood.
General Handling Guidelines:
-
Handle the solid compound in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of any dust.
-
Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[1]
-
Weigh the compound in a chemical fume hood.[10]
-
After handling, wash hands thoroughly.[1]
-
Clean all surfaces and equipment that have come into contact with the compound.
Preparation of a Sterile Stock Solution in DMSO
This protocol describes the preparation of a 10 mM sterile stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Sterile, anhydrous DMSO
-
Sterile, DMSO-compatible syringe filter (0.22 µm pore size, e.g., PTFE or Nylon)[11]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
Procedure:
-
In a chemical fume hood, weigh the desired amount of this compound solid into a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.21 mg of this compound.
-
Add the calculated volume of sterile, anhydrous DMSO to the vial.
-
Cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.[10]
-
In a sterile biosafety cabinet, draw the solution into a sterile syringe.
-
Attach a sterile, DMSO-compatible 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile recipient vial. This step is recommended to ensure sterility, especially if the compound was handled outside of a sterile environment.[12]
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
Sterile Filtration of this compound Solutions
While 100% DMSO is generally considered to be self-sterilizing, filtering is a good practice to eliminate any potential microbial contamination introduced during handling.[12]
Key Considerations for Sterile Filtration:
-
Filter Membrane Compatibility: Use a sterile syringe filter with a membrane that is compatible with DMSO. PTFE (polytetrafluoroethylene) and Nylon membranes are recommended for filtering DMSO-based solutions.[11]
-
Pore Size: A pore size of 0.22 µm is the standard for sterile filtration.
-
Compound Adsorption: Small molecules can sometimes adsorb to filter membranes, leading to a reduction in the final concentration of the compound.[13][14][15] While specific data for this compound is not available, using a filter with low protein/compound binding properties is advisable. To minimize potential loss due to adsorption, consider the following:
-
Pre-wetting the filter: Pass a small amount of the solvent (DMSO) through the filter before filtering the compound solution.[16]
-
Discarding the initial filtrate: Discard the first few drops of the filtered solution.
-
Verification of concentration: For critical applications, the concentration of the filtered solution can be verified using an appropriate analytical method, such as UV-Vis spectroscopy or HPLC.[11]
-
Experimental Workflow for Sterile Filtration:
Caption: Workflow for Preparing a Sterile Stock Solution of this compound.
Mechanism of Action and Signaling Pathway
This compound is a potent inhibitor of Lp-PLA2. This enzyme is primarily associated with LDL particles and hydrolyzes oxidized phospholipids to generate lysophosphatidylcholine (LPC) and oxidized non-esterified fatty acids. These products are known to be pro-inflammatory and contribute to endothelial dysfunction.
In the context of vascular endothelial cells, LPC has been shown to induce vasopermeability through a mechanism that involves the VEGF receptor 2 (VEGFR-2).[17] By inhibiting Lp-PLA2, this compound reduces the production of LPC, thereby attenuating the downstream signaling that leads to increased vascular permeability.[17] Additionally, this compound has been observed to increase the expression of AMP-activated protein kinase α (AMPKα) and its phosphorylated form in human umbilical vein endothelial cells (HUVECs) exposed to oxidized LDL.[5][18]
Signaling Pathway of Lp-PLA2 Inhibition by this compound:
Caption: Inhibition of the Lp-PLA2/VEGFR-2 Pathway by this compound.
References
- 1. amano-enzyme.com [amano-enzyme.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. emulatebio.com [emulatebio.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Understanding adsorption behavior of Polysorbate-20 to sterile filters in therapeutic proteins final filtration process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Evaluation of Drug Adsorption to Membrane Filters under Biowaiver Test Conditions | Semantic Scholar [semanticscholar.org]
- 15. Adsorption behavior of a surfactant and a monoclonal antibody to sterilizing-grade filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hawachmembrane.com [hawachmembrane.com]
- 17. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
SB-435495 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with SB-435495 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO, with a concentration of 100 mg/mL (138.73 mM) being achievable.[1] For optimal results, it is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM or 100 mg/mL).[1] It may be necessary to use ultrasonic agitation to fully dissolve the compound.[1][2] Once dissolved, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1][2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Aliquoted stock solutions of this compound in DMSO should be stored under the following conditions:
Always store the solutions sealed and protected from moisture.[1][2]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility. A common method for preparing working solutions is to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, which is then serially diluted into the aqueous buffer or cell culture medium of choice.
Troubleshooting Guide: Solubility Issues in Aqueous Buffer
Q1: I diluted my this compound DMSO stock solution into my aqueous buffer/cell culture medium, and a precipitate formed immediately. What should I do?
A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution. Here are several troubleshooting steps:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be above its solubility limit. Try preparing a more dilute working solution.
-
Reduce the DMSO concentration: The final concentration of DMSO in your working solution should ideally be kept low (typically ≤0.1% v/v) as higher concentrations can be cytotoxic and may also influence the solubility of the compound.
-
Pre-warm the aqueous buffer: Gently warming your buffer or medium to 37°C before adding the DMSO stock can sometimes help maintain solubility. However, be mindful of the temperature stability of other components in your buffer.
-
Increase the volume of the aqueous buffer: Adding the DMSO stock to a larger volume of buffer while vortexing can facilitate rapid mixing and prevent localized high concentrations that lead to precipitation.
-
Consider using a surfactant or co-solvent: For challenging compounds, the inclusion of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent may be necessary to improve solubility. However, the compatibility of these agents with your specific assay must be validated.
Q2: My this compound solution was clear initially, but a precipitate formed over time. What could be the cause?
A2: This suggests that the compound may be unstable or has limited solubility under your experimental conditions over time.
-
Prepare fresh working solutions: It is best practice to prepare fresh working solutions of this compound in aqueous buffer immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Check for buffer incompatibility: Certain salts or high concentrations of proteins in your buffer or medium could contribute to the precipitation of the compound over time.[3] If possible, try a different buffer system.
-
Monitor for evaporation: Ensure that your experimental setup minimizes evaporation, which can increase the concentration of all components, potentially leading to precipitation.[3] This is particularly important in multi-well plates during long incubation periods.
Solubility Data
| Parameter | Value | Reference |
| Solvent | Solubility | |
| DMSO | 100 mg/mL (138.73 mM) | [1] |
| Storage of Stock Solution | Duration | |
| -80°C | 6 months | [1][2] |
| -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Solid, white to off-white)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 7.208 mg (Molecular Weight: 720.82 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution vigorously.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for short intervals until the solution is clear.
-
Once completely dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Perform a serial dilution of the 10 mM stock solution. For example, to make a 1 mM intermediate solution, dilute 1 µL of the 10 mM stock into 9 µL of fresh DMSO.
-
To prepare a 10 µM working solution, add 1 µL of the 1 mM intermediate solution to 99 µL of pre-warmed cell culture medium in a sterile tube. This results in a final DMSO concentration of 1%.
-
For a lower final DMSO concentration (e.g., 0.1%), you can perform a further dilution. For example, add 1 µL of the 10 mM stock to 999 µL of pre-warmed cell culture medium. This will result in a 10 µM working solution with 0.1% DMSO.
-
Vortex the working solution gently immediately after adding the DMSO stock to ensure rapid and uniform mixing.
-
Use the freshly prepared working solution for your experiment without delay.
-
Visualizations
Caption: Workflow for dissolving this compound and troubleshooting precipitation.
Disclaimer: this compound is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1][4][5] The following diagram illustrates a generic TGF-β signaling pathway, which is not the target of this compound, but is provided as an example of a signaling pathway visualization.
Caption: A simplified diagram of the TGF-β signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The discovery of this compound. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-435495 degradation and stability in solution
Welcome to the technical support center for SB-435495. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and stability data to support your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the handling and use of this compound in experimental settings.
Question 1: My this compound solution appears cloudy or has precipitated. What should I do?
Answer: Cloudiness or precipitation of your this compound solution can be attributed to several factors:
-
Solubility Limits: this compound has limited solubility in aqueous solutions. While it is soluble in DMSO at high concentrations (e.g., 100 mg/mL), subsequent dilution into aqueous buffers can cause it to precipitate if the final DMSO concentration is too low or the aqueous buffer is not optimal.
-
Improper Storage: Storing the solution at inappropriate temperatures can lead to precipitation. Stock solutions in DMSO are best stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Avoid repeated freeze-thaw cycles, which can decrease stability and solubility.
-
pH of the Aqueous Buffer: The pH of your experimental buffer can influence the solubility of this compound. While specific data for this compound is limited, pyrimidinone-containing compounds can exhibit pH-dependent solubility.
Troubleshooting Steps:
-
Gentle Warming and Sonication: Try gently warming the solution to 37°C and sonicating for 5-10 minutes to redissolve the compound.
-
Increase Final DMSO Concentration: If diluting into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is often a good starting point, but this may need to be optimized for your specific experimental conditions.
-
Check Buffer pH: Verify the pH of your buffer. If possible, test the solubility of this compound in a small range of pH values to determine the optimal condition for your experiment.
-
Prepare Fresh Solutions: If the precipitate does not redissolve, it is best to prepare a fresh stock solution from solid this compound.
Question 2: I am observing a loss of inhibitory activity of this compound in my cell-based assays over time. What could be the cause?
Answer: A gradual loss of activity could indicate degradation of this compound in your experimental medium. Potential causes include:
-
Oxidative Degradation: Components in cell culture media can generate reactive oxygen species (ROS), which may lead to oxidative degradation of the compound.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds. While the photosensitivity of this compound is not documented, it is a good practice to minimize light exposure.
-
Adsorption to Plastics: Small molecules can adsorb to the surface of plasticware (e.g., pipette tips, microplates), reducing the effective concentration in your experiment.
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment.
-
Minimize Incubation Time: If possible, design your experiments to minimize the incubation time of this compound with your cells.
-
Protect from Light: Store stock solutions and handle experimental setups in a way that minimizes exposure to direct light. Use amber vials or cover plates with foil.
-
Use Low-Binding Plastics: If you suspect adsorption is an issue, consider using low-protein-binding plasticware.
-
Conduct a Time-Course Experiment: To assess the stability in your specific media, you can incubate this compound in the media for different durations (e.g., 0, 2, 6, 12, 24 hours) and then test its activity. This will help you determine its functional half-life under your experimental conditions.
Question 3: I am developing a stability-indicating HPLC method and I see new peaks appearing in my stressed samples. How do I know if these are degradants?
Answer: The appearance of new peaks in HPLC chromatograms of stressed samples is a strong indication of degradation. To confirm this and characterize the degradation products, you should follow a systematic approach:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main this compound peak and the new peaks. Co-elution of impurities can be identified by changes in the spectral profile across the peak.
-
Mass Spectrometry (LC-MS): The most definitive way to identify degradation products is to use LC-MS. By comparing the mass-to-charge ratio (m/z) of the new peaks to that of the parent compound (this compound, MW: 720.82 g/mol )[1], you can infer the type of chemical modification that has occurred (e.g., hydrolysis, oxidation).
-
Forced Degradation Studies: Systematically perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help you to generate the potential degradation products and understand the degradation pathways. The conditions under which certain peaks appear can provide clues about their chemical nature.
Summary of this compound Stability and Storage
| Condition | Solvent | Temperature | Duration | Recommendations |
| Solid Form | N/A | 4°C | Long-term | Store in a dry, dark place. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Aqueous Dilutions | Cell Culture Media / Buffer | 37°C | Hours | Prepare fresh for each experiment. Stability is limited. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: General Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound under stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile or DMSO)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (ACN) or other suitable organic solvent
-
Water (HPLC grade)
-
Heating block or oven
-
Photostability chamber
-
HPLC system with UV/PDA detector
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution with 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. At each time point, take an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix equal volumes of this compound stock solution with 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light. At each time point, take an aliquot and dilute with mobile phase for HPLC analysis.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a heating block or oven at 80°C for 24, 48, and 72 hours. Also, test the solid compound under the same conditions. At each time point, dissolve/dilute with mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose an aliquot of the this compound stock solution and a sample of the solid compound to light in a photostability chamber (ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after a defined exposure period.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 3). Compare the chromatograms of stressed samples to a control sample (time zero, no stress) to identify degradation peaks.
Protocol 3: Generic Stability-Indicating RP-HPLC Method
This is a starting point for developing a specific method for this compound. Optimization of the mobile phase, gradient, and column will be necessary.
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound)
-
Injection Volume: 10 µL
Procedure:
-
Prepare samples from the forced degradation study by diluting them to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.
-
Inject the samples onto the HPLC system.
-
Monitor the separation of the parent peak (this compound) from any new peaks that are formed under stress conditions.
-
The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak and from each other (resolution > 1.5).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL) to produce lysophosphatidylcholine (LPC) and oxidized fatty acids. These products are pro-inflammatory and increase vascular permeability. In conditions like diabetic retinopathy, increased Lp-PLA2 activity contributes to the breakdown of the blood-retinal barrier.[2] this compound blocks this process. The downstream effects of LPC on vascular permeability have been shown to be mediated through the VEGF receptor 2 (VEGFR2) signaling pathway.[2]
Caption: Mechanism of action of this compound in inhibiting vascular permeability.
Experimental Workflow for Stability Testing
The following diagram outlines a typical workflow for assessing the stability of a compound like this compound.
Caption: A typical experimental workflow for stability testing of this compound.
Troubleshooting Logic for Loss of Activity
This diagram provides a logical flow for troubleshooting experiments where this compound appears to have lost its inhibitory activity.
Caption: A troubleshooting decision tree for loss of this compound activity.
References
Off-target effects of SB-435495 at high concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and investigating the potential off-target effects of SB-435495, particularly at high concentrations. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and detailed Troubleshooting Guides with experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound is a potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) (Lp-PLA2)[1]. It is also widely recognized in the research community as a selective inhibitor of the transforming growth factor-beta (TGF-β) type I receptor activin receptor-like kinases (ALK) ALK4, ALK5, and ALK7.
Q2: Is this compound completely selective for its primary targets? What happens at high concentrations?
While this compound is selective for its primary targets at low concentrations, like most kinase inhibitors, its selectivity can decrease as the concentration increases. At higher concentrations, this compound may inhibit other kinases, leading to off-target effects. This is a critical consideration in experimental design, as off-target activities can lead to misinterpretation of results. Comprehensive kinase profiling is essential to understand the full spectrum of a compound's activity[2][3].
Q3: What are the potential consequences of off-target effects in my experiments?
Off-target effects can manifest in various ways, including:
-
Unexpected Phenotypes: Cellular responses that are not attributable to the inhibition of the primary target.
-
Activation or Inhibition of Alternative Signaling Pathways: High concentrations of an inhibitor might engage other kinases, such as members of the MAP kinase family (ERK, JNK, p38), leading to unintended signaling outcomes[4][5][6][7].
-
Cellular Toxicity: Off-target effects can sometimes lead to cytotoxicity that is independent of the on-target activity.
Q4: How can I determine if this compound is exhibiting off-target effects in my experimental system?
Several methods can be employed to investigate off-target effects:
-
Dose-Response Analysis: A hallmark of off-target effects is a discrepancy between the concentration required for the intended biological effect and the concentrations at which unintended effects appear.
-
Use of Structurally Unrelated Inhibitors: Comparing the effects of this compound with another inhibitor that targets the same primary target but has a different chemical structure can help distinguish on-target from off-target effects.
-
Biochemical Kinase Profiling: Screening this compound against a large panel of purified kinases provides a direct assessment of its selectivity[2][3][8].
-
Cell-Based Target Engagement and Pathway Analysis: Techniques like Western blotting for downstream signaling pathways or cellular thermal shift assays (CETSA) can confirm target engagement and reveal off-target pathway modulation within a cellular context.
Troubleshooting Guides
Guide 1: Investigating Unexpected Phenotypes with this compound Treatment
If you observe a cellular phenotype that is inconsistent with the known function of Lp-PLA2 or TGF-β/ALK signaling, it is crucial to investigate potential off-target effects.
Workflow for Investigating Unexpected Phenotypes
References
- 1. The discovery of this compound. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concentration-dependent effects on the rapid and efficient activation of the MAP kinase signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway as a Discovery Target in Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-435495 Cytotoxicity Assessment in Primary Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxicity of SB-435495 in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing lysophosphatidylcholine (LPC) and oxidized nonesterified fatty acids. These products are known to be pro-inflammatory and are implicated in various diseases. By inhibiting Lp-PLA2, this compound reduces the production of these inflammatory mediators.
Q2: Is this compound expected to be cytotoxic to primary cells?
A2: The cytotoxicity of this compound in primary cells has not been extensively documented in publicly available literature. However, a similar selective Lp-PLA2 inhibitor, darapladib, has been shown to induce cytotoxicity in glioma cell lines at concentrations higher than 5 μM.[2] It is plausible that this compound could exhibit cytotoxic effects at high concentrations, and it is crucial to determine the therapeutic window for your specific primary cell type.
Q3: What are the recommended starting concentrations for cytotoxicity testing of this compound in primary cells?
A3: Based on data from a similar Lp-PLA2 inhibitor, darapladib, which showed cytotoxicity in cancer cell lines above 5 μM, a reasonable starting point for this compound would be a concentration range from nanomolar (nM) to low micromolar (μM).[2] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 10 nM) and extending to a higher concentration (e.g., 100 μM) to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific primary cell model.
Q4: Which primary cell types are relevant for studying the effects of this compound?
A4: The choice of primary cells will depend on your research focus. Given the role of Lp-PLA2 in inflammation and cardiovascular diseases, relevant primary cell types include:
-
Human Peripheral Blood Mononuclear Cells (PBMCs): To assess immunomodulatory and cytotoxic effects on immune cells.
-
Human Retinal Microvascular Endothelial Cells (HRMECs): Relevant for ophthalmological research, particularly in conditions like diabetic retinopathy.
-
Human Aortic Endothelial Cells (HAECs): For cardiovascular research and to study the effects on the vascular endothelium.
-
Human Monocyte-Derived Macrophages (HMDMs): As macrophages are a primary source of Lp-PLA2, these cells are critical for studying the inflammatory response.
Q5: What are the common assays to assess the cytotoxicity of this compound in primary cells?
A5: Standard cytotoxicity assays are suitable for evaluating the effects of this compound. These include:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
ATP-based Luminescence Assay: Quantifies ATP levels as a measure of cell viability.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells using flow cytometry.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background in cytotoxicity assay | - Contamination of cell culture (bacterial, fungal, or mycoplasma).- Reagent instability or improper storage.- High spontaneous cell death in primary cultures. | - Regularly test for and treat any contamination.- Ensure reagents are stored correctly and are within their expiration date.- Optimize primary cell isolation and culture conditions to maintain high viability. Use freshly isolated cells whenever possible. |
| Inconsistent results between experiments | - Variation in primary cell donor populations.- Inconsistent cell seeding density.- Pipetting errors or uneven compound distribution. | - If possible, pool cells from multiple donors or use a single, well-characterized donor for a set of experiments.- Ensure accurate and consistent cell counting and seeding.- Use calibrated pipettes and ensure thorough mixing of the compound in the culture medium. |
| No observed cytotoxicity at expected concentrations | - The compound may not be cytotoxic to the specific primary cell type at the tested concentrations.- Insufficient incubation time.- Compound instability in culture medium. | - Extend the concentration range to higher levels.- Increase the incubation time with the compound.- Verify the stability of this compound in your specific culture medium over the course of the experiment. |
| Observed cytotoxicity at very low concentrations | - The primary cells are highly sensitive to the compound.- Off-target effects of the compound.- Solvent (e.g., DMSO) toxicity. | - Perform a careful dose-response analysis to confirm the IC50.- Investigate potential off-target effects through literature review or further experimentation.- Ensure the final solvent concentration is non-toxic to the cells by running a solvent control. |
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data on the cytotoxicity (e.g., IC50 values) of this compound in various primary cells. The following table summarizes the available information for the related Lp-PLA2 inhibitor, darapladib. Researchers should generate their own dose-response curves to determine the cytotoxicity of this compound in their primary cell model of interest.
| Compound | Cell Type | Assay | Endpoint | Result | Citation |
| Darapladib | Glioma cell lines (C6, U87MG, U251MG) | Not specified | Cytotoxicity | Profound cytotoxicity observed at doses higher than 5 μM | [2] |
| Darapladib | Cancer cell lines (Hs746T, SNU-484) | Viability Assay | Viability | Toxic at high concentrations |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization for specific primary cell types may be required.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and at a non-toxic level (typically ≤ 0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Signaling Pathways and Workflows
Lp-PLA2 Signaling Pathway
References
- 1. The discovery of this compound. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The selective lipoprotein-associated phospholipase A2 inhibitor darapladib triggers irreversible actions on glioma cell apoptosis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing SB-435495 dosage for minimal toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of SB-435495 for minimal toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme that hydrolyzes oxidized low-density lipoproteins (oxLDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. By inhibiting Lp-PLA2, this compound reduces the levels of these inflammatory products, which are implicated in the pathogenesis of atherosclerosis.
Q2: What is the reported potency of this compound?
A2: this compound is a highly potent inhibitor of Lp-PLA2 with a reported IC50 value of 0.06 nM in biochemical assays.
Q3: Are there any known off-target effects of this compound?
A3: Yes, this compound has been reported to inhibit Cytochrome P450 3A4 (CYP3A4) with an IC50 of 10 μM. This is a crucial consideration for in vivo studies and for in vitro experiments where metabolic activation or detoxification pathways are relevant. Researchers should be mindful of potential drug-drug interactions if using this compound in complex systems.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. For example, a 10 mM stock solution can be prepared. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final concentration of DMSO in your experimental setup is low (typically <0.1%) and consistent across all conditions, including vehicle controls, as DMSO itself can have effects on cells.
Q5: What is a typical effective concentration of this compound in cell culture?
A5: The effective concentration of this compound can vary depending on the cell type and experimental conditions. In human umbilical vein endothelial cells (HUVECs) exposed to oxidized LDL, a concentration of 5 μM has been shown to increase cell viability. However, for routine experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific model system.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitory Effect on Lp-PLA2 Activity
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Dosage Calculation | Double-check all calculations for dilutions from the stock solution to the final working concentration. |
| Cellular Permeability Issues | While this compound is orally active, permeability can vary between cell types. If a direct inhibitory effect on intracellular Lp-PLA2 is not observed, consider using a cell line with known good permeability to small molecules or perform a cell permeability assay. |
| High Serum Concentration in Media | Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line's health. |
Issue 2: Observed Cytotoxicity at Expected Efficacious Doses
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At higher concentrations, off-target effects, such as the inhibition of CYP3A4, may contribute to cytotoxicity. Perform a dose-response curve for cytotoxicity to determine the IC50 value in your cell line and work at concentrations well below this value. |
| High DMSO Concentration | Ensure the final DMSO concentration in your culture medium is below 0.1% and that a vehicle control with the same DMSO concentration is included in all experiments. |
| Solvent-Related Cell Stress | When diluting the DMSO stock in aqueous media, ensure proper mixing to avoid precipitation of the compound, which can lead to localized high concentrations and cell stress. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to small molecule inhibitors. If significant toxicity is observed, consider using a more robust cell line or reducing the treatment duration. |
Issue 3: Poor Solubility or Precipitation in Culture Medium
| Possible Cause | Troubleshooting Step |
| Hydrophobic Nature of the Compound | Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into the final culture medium. Pre-warm the culture medium before adding the compound and mix gently but thoroughly. |
| Interaction with Media Components | Some components of cell culture media can interact with small molecules and reduce their solubility. If precipitation is observed, consider using a different formulation of the culture medium. |
| Incorrect pH of the Medium | Ensure the pH of your cell culture medium is within the optimal range for both your cells and the stability of the compound. |
Data Presentation
Table 1: In Vitro Activity and Off-Target Profile of this compound
| Target/Enzyme | Activity | Concentration | Notes |
| Lp-PLA2 | IC50 | 0.06 nM | Potent and selective inhibition of the primary target. |
| CYP3A4 | IC50 | 10 μM | Potential for off-target effects and drug-drug interactions at higher concentrations. |
| HUVEC Viability (in the presence of oxLDL) | Increased Cell Viability | 5 μM | This suggests a protective effect in a specific disease model, not general cytotoxicity. |
Table 2: Illustrative Cytotoxicity Profile of this compound
Disclaimer: The following data is illustrative and intended to provide a framework for experimental design. Actual IC50 values for cytotoxicity should be determined experimentally for each cell line.
| Cell Line | Assay | Time Point | Illustrative IC50 (Cytotoxicity) |
| HUVEC | MTT | 48h | > 25 µM |
| HepG2 | CellTiter-Glo | 48h | ~ 15 µM |
| Jurkat | Trypan Blue Exclusion | 24h | ~ 20 µM |
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
1. Materials:
-
This compound stock solution (10 mM in DMSO)
-
Target cell line (e.g., HUVEC)
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A typical concentration range to test for cytotoxicity would be from 0.1 µM to 100 µM. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability). Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value for cytotoxicity.
Mandatory Visualization
Caption: Lp-PLA2 signaling pathway in atherosclerosis and the inhibitory action of this compound.
Caption: Experimental workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Logical workflow for troubleshooting common issues in this compound experiments.
Technical Support Center: Troubleshooting Inconsistent Results
This technical support guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the small molecule inhibitor SB-431542, which is commonly used in stem cell differentiation and cancer research.
It has come to our attention that there may be some confusion between SB-431542 and SB-435495 . Based on the common experimental contexts involving signaling pathways and cell differentiation, it is highly probable that your query pertains to SB-431542 .
-
SB-431542 is a potent and selective inhibitor of the TGF-β superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. It is widely used to direct the differentiation of stem cells and study TGF-β signaling.
-
This compound , on the other hand, is an inhibitor of lipoprotein-associated phospholipase A(2) (Lp-PLA2) and is typically used in research related to cardiovascular diseases.[1][2]
This guide will primarily focus on troubleshooting inconsistent results with SB-431542 . A brief section on this compound is included for clarity.
Troubleshooting Guide for SB-431542
Inconsistent results with SB-431542 can arise from various factors, including compound handling, experimental setup, and cell culture conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable differentiation efficiency with SB-431542?
A1: Variability in differentiation efficiency is a common issue. Several factors can contribute to this:
-
Compound Stability and Activity: Ensure proper storage and handling of SB-431542. Prepare fresh working solutions from a frozen stock for each experiment to avoid degradation.[3][4][5]
-
Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to genetic and epigenetic drift, altering cellular responses.
-
Seeding Density: The initial cell density can significantly impact differentiation outcomes. Optimize and maintain a consistent seeding density across experiments.
-
Reagent Quality: Variations in the quality of media, serum, and other supplements can affect cell behavior. Use high-quality reagents from a consistent source.
Q2: My cells are showing signs of toxicity at the recommended concentration of SB-431542. What should I do?
A2: Cell toxicity can be due to several reasons:
-
Solvent Concentration: The final concentration of the solvent (usually DMSO) in your culture medium may be too high. It is recommended to keep the final DMSO concentration below 0.5%.[4]
-
Off-Target Effects: While SB-431542 is selective, high concentrations can lead to off-target effects.[6][7] Perform a dose-response experiment to determine the minimal effective concentration for your specific cell type and application.
-
Cell Sensitivity: Some cell lines are inherently more sensitive to small molecule inhibitors. Consider reducing the concentration or the duration of exposure.
Q3: I am not observing the expected inhibition of TGF-β signaling. What could be the problem?
A3: Lack of expected activity can be frustrating. Here are some troubleshooting steps:
-
Compound Integrity: Verify the purity and integrity of your SB-431542 stock. If possible, test it in a well-established positive control assay.
-
Protocol Timing: The timing of inhibitor addition is critical in many differentiation protocols. Ensure you are adding SB-431542 at the correct stage of your experiment.
-
Upstream/Downstream Pathway Activation: Other signaling pathways may be compensating for the inhibition of the TGF-β pathway. Consider investigating potential crosstalk with other pathways in your system.
Data Presentation: SB-431542 Key Information
| Parameter | Value | Reference |
| Target | ALK5 (TGF-β Type I Receptor) | [5] |
| IC50 | 94 nM for ALK5 | [5][8] |
| Other Targets | ALK4, ALK7 | [8] |
| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 10 mM) | [3][8] |
| Working Concentration | 2 µM to 10 µM for most cell culture applications | [9] |
| Storage | Store powder at 4°C, reconstituted aliquots at -20°C. Protect from light. | [4][5] |
Experimental Protocols
Protocol: Neural Induction of Human Pluripotent Stem Cells (hPSCs) using SB-431542
This protocol describes a common application of SB-431542 in directing the differentiation of hPSCs towards a neural lineage.
-
Preparation of Reagents:
-
Cell Culture:
-
Culture hPSCs to the desired confluency on an appropriate matrix.
-
On Day 0 of differentiation, aspirate the hPSC medium.
-
-
Induction:
-
Add neural induction medium supplemented with SB-431542 to a final concentration of 10 µM.
-
For dual SMAD inhibition, also add a BMP inhibitor such as Noggin or LDN193189.[10]
-
Culture the cells for 5-7 days, changing the medium every other day with fresh medium containing the inhibitor(s).
-
-
Analysis:
-
After the induction period, assess the expression of early neural markers (e.g., PAX6, SOX1) by immunocytochemistry or qRT-PCR to confirm successful differentiation.
-
Mandatory Visualizations
Caption: TGF-β signaling pathway with the point of inhibition by SB-431542.
Caption: A typical experimental workflow for using SB-431542.
Caption: A flowchart for troubleshooting inconsistent results.
Information on this compound
For researchers working with This compound , here is a brief overview and troubleshooting guide.
FAQs for this compound
Q1: What is the primary target and application of this compound?
A1: this compound is a potent and orally active inhibitor of lipoprotein-associated phospholipase A(2) (Lp-PLA2).[1] It is primarily used in preclinical research to study the role of Lp-PLA2 in inflammatory conditions, such as atherosclerosis and diabetic retinopathy.[2][11]
Q2: I am having trouble dissolving this compound. What is the recommended solvent?
A2: Information on the solubility of this compound is limited in publicly available literature. It is recommended to consult the supplier's datasheet for specific solubility information. As with many small molecules, DMSO is a likely solvent for creating stock solutions.
Q3: My in vivo experiment with this compound did not show the expected effect. What could be the issue?
A3: In vivo experiments can be complex. Potential issues include:
-
Pharmacokinetics and Bioavailability: The dosage and route of administration may not be optimal for achieving a sufficient therapeutic concentration at the target site.[1][11]
-
Compound Stability: The stability of the compound in the formulation and under physiological conditions should be considered.
-
Animal Model: The specific animal model may not be responsive to Lp-PLA2 inhibition in the manner expected.
Data Presentation: this compound Key Information
| Parameter | Value | Reference |
| Target | Lipoprotein-associated phospholipase A(2) (Lp-PLA2) | [1] |
| Primary Application | Research in atherosclerosis and diabetic retinopathy | [2][11] |
| Administration | Orally active in animal models | [1] |
We hope this technical support center helps you achieve more consistent and reliable results in your experiments.
References
- 1. The discovery of this compound. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 4. store.reprocell.com [store.reprocell.com]
- 5. stemrd.com [stemrd.com]
- 6. A TGFβ Signaling Inhibitor, SB431542, Inhibits Reovirus-mediated Lysis of Human Hepatocellular Carcinoma Cells in a TGFβ-independent Manner | Anticancer Research [ar.iiarjournals.org]
- 7. TGF-β Small Molecule Inhibitor SB431542 Reduces Rotator Cuff Muscle Fibrosis and Fatty Infiltration By Promoting Fibro/Adipogenic Progenitor Apoptosis | PLOS One [journals.plos.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. stemcell.com [stemcell.com]
- 11. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-435495 and Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB-435495 in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2) with an IC50 of 0.06 nM.[1][2] It is a reversible, non-covalent, and orally active inhibitor.[1][2] It is important to distinguish it from SB-431542, which is an inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase.[3][4][5][6][7][8]
Q2: Is this compound known to interfere with fluorescence assays?
A2: There are no specific reports in the scientific literature detailing direct interference of this compound with fluorescence assays. However, like many small molecules, it has the potential to interfere through various mechanisms.[9][10] Common types of interference from small molecules in fluorescence assays include autofluorescence, fluorescence quenching, and light scattering.[10][11] It is crucial to perform appropriate controls to rule out such artifacts.
Q3: What are the potential off-target effects of this compound?
A3: Besides its high potency against Lp-PLA2, this compound has been reported to inhibit CYP450 3A4 with an IC50 of 10 μM.[1][2] Researchers should be aware of this potential off-target effect, especially when working with concentrations in the micromolar range or in complex biological systems where metabolic enzymes are active.
Q4: Can this compound affect the fluorescence of Green Fluorescent Protein (GFP) or Red Fluorescent Protein (RFP)?
A4: While there is no specific data on this compound, some small molecule kinase inhibitors have been shown to disrupt the fluorescence of GFP and RFP.[12] This is often dependent on the specific protein and the inhibitor's chemical structure. It is recommended to perform control experiments with cells expressing the fluorescent protein and treated with this compound to assess any direct effects on fluorescence intensity.
Troubleshooting Guides
Issue 1: Unexpected Increase in Fluorescence Signal
Possible Cause: Autofluorescence of this compound. Many organic small molecules can fluoresce when excited by light, leading to a false-positive signal.[9][10]
Troubleshooting Steps:
-
Measure the Autofluorescence of this compound:
-
Prepare a solution of this compound at the working concentration in your assay buffer.
-
Using a fluorometer or plate reader, measure the fluorescence emission across a range of excitation wavelengths, particularly those used for your fluorescent probe.
-
If significant fluorescence is detected, this indicates autofluorescence.
-
-
Mitigation Strategies:
-
Shift to a longer wavelength probe: Autofluorescence is often more pronounced at shorter wavelengths.[11] If possible, use a fluorescent probe that excites and emits at longer wavelengths (e.g., red or far-red region) to minimize interference.
-
Subtract background fluorescence: If the autofluorescence is moderate and consistent, you can subtract the signal from wells containing only this compound and buffer from your experimental wells.
-
Reduce the concentration of this compound: If the experimental design allows, lowering the concentration of the inhibitor may reduce its autofluorescence to an acceptable level.
-
Issue 2: Unexpected Decrease in Fluorescence Signal
Possible Cause: Fluorescence Quenching by this compound. The compound may be absorbing the excitation or emission energy of your fluorophore, leading to a decrease in the detected signal.[10]
Troubleshooting Steps:
-
Perform a Quenching Control Experiment:
-
Prepare a solution of your fluorescent probe at its working concentration in the assay buffer.
-
Measure the fluorescence intensity.
-
Add this compound at its working concentration and immediately measure the fluorescence again. A significant drop in intensity suggests quenching.
-
-
Mitigation Strategies:
-
Use a different fluorophore: Some fluorophores are more susceptible to quenching than others. Consider testing an alternative probe with a different chemical structure.
-
Modify the assay format: If possible, change the assay to a format where the inhibitor and fluorophore are not in close proximity for extended periods.
-
Data Correction: In some cases, if the quenching effect is quantifiable and consistent, a correction factor can be applied to the data. However, this is a less ideal solution.
-
Issue 3: Inconsistent or Noisy Data
Possible Cause: Precipitation of this compound. At higher concentrations, small molecules can precipitate out of solution, causing light scattering that can interfere with fluorescence readings.[11]
Troubleshooting Steps:
-
Check for Solubility:
-
Visually inspect the assay wells for any signs of precipitation after adding this compound.
-
Measure the absorbance of the solution at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering.
-
-
Mitigation Strategies:
-
Optimize Solvent and Buffer Conditions: Ensure that the final concentration of the solvent used to dissolve this compound (e.g., DMSO) is compatible with your assay buffer and does not cause precipitation. The addition of a small amount of a non-ionic detergent like Tween-20 or Triton X-100 can sometimes improve solubility.
-
Reduce the Concentration: Work with the lowest effective concentration of this compound.
-
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions | Reference |
| Lipoprotein-associated phospholipase A2 (Lp-PLA2) | 0.06 nM | Recombinant enzyme assay | [1][2] |
| Cytochrome P450 3A4 (CYP3A4) | 10 µM | In vitro enzyme assay | [1][2] |
Experimental Protocols
Protocol 1: Autofluorescence Assessment of a Small Molecule Inhibitor
-
Reagent Preparation:
-
Prepare a stock solution of the small molecule inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Prepare the assay buffer that will be used in the main experiment.
-
Prepare a dilution series of the inhibitor in the assay buffer, covering the range of concentrations to be used in the experiment.
-
-
Measurement:
-
Transfer the inhibitor dilutions to the wells of a microplate suitable for fluorescence measurements (e.g., a black, clear-bottom plate).
-
Include wells with assay buffer only as a blank control.
-
Using a fluorescence microplate reader, perform a spectral scan to determine the excitation and emission maxima of the inhibitor. If a scanner is not available, measure the fluorescence at the excitation and emission wavelengths of the fluorophore used in the main assay.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank control from the readings of the inhibitor dilutions.
-
Plot the fluorescence intensity against the inhibitor concentration. A concentration-dependent increase in fluorescence indicates autofluorescence.
-
Protocol 2: Fluorescence Quenching Assessment
-
Reagent Preparation:
-
Prepare a solution of the fluorescent probe in the assay buffer at the concentration used in the main experiment.
-
Prepare a concentrated stock of the small molecule inhibitor.
-
-
Measurement:
-
Aliquot the fluorescent probe solution into the wells of a microplate.
-
Measure the baseline fluorescence intensity.
-
Add a small volume of the concentrated inhibitor stock to achieve the desired final concentration.
-
Immediately after addition, and at several time points, measure the fluorescence intensity again.
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching at each inhibitor concentration and time point relative to the baseline reading.
-
A significant and immediate decrease in fluorescence upon addition of the inhibitor is indicative of quenching.
-
Visualizations
Caption: Mechanism of action of this compound as an Lp-PLA2 inhibitor.
Caption: Troubleshooting workflow for fluorescence assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB-431542 - Wikipedia [en.wikipedia.org]
- 6. rndsystems.com [rndsystems.com]
- 7. SB 431542 |TGF-βRI (ALK5), ALK,ALK7 inhibitor | Hello Bio [hellobio.com]
- 8. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel small molecule TGF-beta inhibitors – Hinck Lab [hincklab.structbio.pitt.edu]
- 10. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Structural insights and clinical advances in small-molecule inhibitors targeting TGF-β receptor I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
How to prevent SB-435495 precipitation in media
Welcome to the technical support center for SB-435495. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), producing pro-inflammatory mediators. By inhibiting Lp-PLA2, this compound can reduce inflammation associated with various diseases.
Q2: What is the primary cause of this compound precipitation in cell culture media?
The primary cause of precipitation is the low aqueous solubility of this compound. When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous cell culture medium, the compound can "crash out" of solution if its solubility limit is exceeded. This phenomenon is often referred to as "solvent shock".
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a solid, white to off-white powder that can be dissolved in DMSO at a concentration of up to 100 mg/mL with the aid of ultrasonication. To ensure the best results, it is crucial to use anhydrous, high-purity DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.
Q4: What is the maximum permissible final concentration of DMSO in my cell culture experiments?
To avoid cytotoxic effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can be cell-line specific, with some sensitive cell lines showing stress at concentrations above 0.1%.[1][2][3] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Q5: Can the type of cell culture medium or the presence of serum affect the solubility of this compound?
Yes, both the medium composition and the presence of serum can influence the solubility of hydrophobic compounds like this compound. Serum proteins can sometimes bind to and help solubilize small molecules. Therefore, precipitation may be more likely in serum-free or low-serum media. Additionally, interactions with salts and other components in the media can also affect solubility.
Troubleshooting Guide
If you are experiencing precipitation of this compound in your cell culture media, please follow the troubleshooting steps outlined below.
Visualizing the Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing this compound precipitation.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into media | Solvent Shock: Rapid change in solvent polarity causes the compound to fall out of solution. | Perform a stepwise dilution. First, create an intermediate dilution of the stock in a small volume of pre-warmed (37°C) serum-free media. Then, add this intermediate dilution to the final volume of complete media. |
| High Final Concentration: The target concentration of this compound exceeds its solubility limit in the culture medium. | Determine the maximum soluble concentration of this compound in your specific media using the protocol provided below. Consider performing a dose-response experiment to find the lowest effective concentration. A working concentration of 5 µM has been reported in the literature for cell-based assays.[4][5][6] | |
| Low Temperature of Media: Adding a cold stock solution to warmer media or using refrigerated media can decrease solubility. | Always pre-warm your cell culture media to 37°C before adding the this compound stock solution. | |
| Precipitation observed after a period of incubation | Compound Instability: The compound may be unstable in the culture conditions over time. | Test the stability of this compound in your media over the duration of your experiment. This can be done by preparing the media with the compound and incubating it under the same conditions as your experiment, then visually inspecting for precipitation at different time points. |
| Media Evaporation: Evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification in your incubator to minimize evaporation. | |
| Precipitation persists despite troubleshooting | Inherent Low Solubility: The compound's inherent hydrophobicity may be the primary limiting factor. | Consider the use of alternative formulation strategies, such as the inclusion of co-solvents (e.g., polyethylene glycol) or surfactants. However, these should be carefully evaluated for potential cytotoxicity in your cell line. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a high-concentration, sterile stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
0.22 µm syringe filter (DMSO-compatible)
Procedure:
-
Calculation: Determine the mass of this compound required to make your desired volume of a 10 mM stock solution (Molecular Weight: 720.82 g/mol ).
-
Weighing: Carefully weigh the calculated amount of this compound powder into a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Sterilization: Filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
Objective: To identify the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Serial Dilutions: Prepare a series of dilutions of this compound in your pre-warmed cell culture medium. For example, you can prepare concentrations ranging from 1 µM to 50 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.5%.
-
Incubation: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment).
-
Microscopic Examination: For a more sensitive assessment, place a small drop of each solution onto a microscope slide and examine for the presence of micro-precipitates.
-
Determination: The highest concentration that remains clear and free of any precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Signaling Pathway
This compound acts by inhibiting the Lp-PLA2 enzyme, which plays a key role in the inflammatory cascade associated with oxidized low-density lipoprotein (ox-LDL).
Caption: The inhibitory action of this compound on the Lp-PLA2 signaling pathway.
References
- 1. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum on SB-435495 activity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Lp-PLA2 inhibitor, SB-435495. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments, with a specific focus on the impact of serum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Its high affinity for Lp-PLA2 is demonstrated by its low IC50 value of 0.06 nM, as determined in cell-free assays.[1][2]
Q2: What is the mechanism of action of this compound?
This compound acts as a reversible, non-covalent inhibitor of the Lp-PLA2 enzyme.[1] By binding to the enzyme, it blocks the hydrolysis of oxidized phospholipids, a key step in the inflammatory cascade associated with atherosclerosis.[3]
Q3: Can I use this compound in cell-based assays containing serum?
Yes, this compound can be used in cell-based assays containing serum. However, the presence of serum proteins may affect its apparent potency. It is crucial to include appropriate controls and potentially determine the IC50 value in the presence of the serum concentration used in your experimental setup.
Q4: How does serum affect the in vitro activity of this compound?
The presence of serum can reduce the apparent potency of this compound, leading to an increase in its IC50 value. This phenomenon, known as an "IC50 shift," is primarily due to the binding of the inhibitor to serum proteins, most notably albumin.[4][5] When bound to these proteins, this compound is not available to interact with its target enzyme, Lp-PLA2. The extent of this IC50 shift is dependent on the concentration of serum proteins and the binding affinity of this compound for these proteins.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed IC50 of this compound is significantly higher than the reported 0.06 nM. | Serum Protein Binding: The presence of serum (e.g., FBS) in your cell culture medium is the most likely cause. Serum albumin and other proteins can bind to this compound, reducing its free concentration available to inhibit Lp-PLA2.[4][5] | 1. Determine the IC50 in the presence of serum: Conduct a dose-response curve for this compound in your standard assay medium containing serum. This will provide the apparent IC50 under your specific experimental conditions. 2. Perform an IC50 shift assay: Measure the IC50 of this compound in the absence and presence of varying concentrations of serum or bovine serum albumin (BSA). This will allow you to quantify the impact of protein binding. 3. Use serum-free or low-serum conditions: If experimentally feasible, adapt your assay to serum-free or low-serum conditions to minimize the effect of protein binding. |
| Inconsistent results between experimental replicates. | Variability in Serum Batches: Different lots of serum can have varying protein compositions, which can lead to inconsistent binding of this compound. | 1. Use a single lot of serum: For a series of related experiments, use the same batch of serum to ensure consistency. 2. Pre-screen serum lots: If possible, test new serum lots for their effect on the this compound IC50 before use in critical experiments. |
| No inhibitory effect of this compound observed at expected concentrations. | High Serum Concentration: The concentration of serum in your assay may be too high, sequestering most of the inhibitor. | 1. Reduce Serum Concentration: If your cells can tolerate it, lower the percentage of serum in your assay medium. 2. Increase Inhibitor Concentration: Based on the expected IC50 shift, you may need to use a higher concentration range of this compound to observe an effect. |
| Precipitation of this compound in media. | Solubility Issues: this compound may have limited solubility in aqueous media, especially at high concentrations. | 1. Use a suitable solvent for stock solutions: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO. 2. Avoid high final solvent concentrations: When diluting the stock into your assay medium, ensure the final concentration of the organic solvent is low (typically <0.5%) to prevent toxicity and precipitation. 3. Pre-warm media: Warming the assay media to 37°C before adding the inhibitor can sometimes improve solubility. |
Data Presentation
Table 1: Hypothetical Impact of Serum Concentration on the IC50 of this compound
This table illustrates the expected trend of an IC50 shift for this compound in the presence of increasing concentrations of Fetal Bovine Serum (FBS). The actual values would need to be determined experimentally.
| FBS Concentration (%) | Apparent IC50 (nM) | Fold Shift in IC50 |
| 0 | 0.06 | 1 |
| 1 | 0.5 | 8.3 |
| 5 | 2.5 | 41.7 |
| 10 | 6.0 | 100 |
Experimental Protocols
Protocol for Determining the Impact of Serum on this compound IC50
This protocol describes a method to quantify the effect of serum on the inhibitory activity of this compound against Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
This compound
-
Lp-PLA2 substrate (e.g., 1-myristoyl-2-(4-nitrophenylsuccinyl)-sn-glycero-3-phosphocholine)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl2, pH 7.4)
-
Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer. It is recommended to perform a serial dilution to cover a wide range of concentrations (e.g., from 1 pM to 1 µM).
-
Prepare serum/BSA solutions: Prepare assay buffers containing different concentrations of FBS or BSA (e.g., 0%, 1%, 5%, 10%).
-
Assay setup: In a 96-well plate, add the following to each well:
-
Assay buffer with the desired serum/BSA concentration.
-
This compound dilution or vehicle control (e.g., DMSO).
-
Recombinant human Lp-PLA2 enzyme.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate reaction: Add the Lp-PLA2 substrate to each well to start the enzymatic reaction.
-
Measure activity: Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for a p-nitrophenyl-based substrate) over time using a microplate reader.
-
Data analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each serum/BSA concentration.
-
-
Calculate IC50 shift: Determine the fold shift in IC50 by dividing the IC50 value in the presence of serum/BSA by the IC50 value in the absence of serum/BSA.
Visualizations
Caption: Interaction of this compound with serum proteins.
Caption: Workflow for determining the IC50 shift of this compound.
Caption: Simplified signaling pathway of Lp-PLA2 and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Lp-PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of serum protein binding affinity of inhibitors from analysis of concentration-response plots in biochemical activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-435495 batch-to-batch variability concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address concerns regarding the use of SB-435495, with a focus on potential batch-to-batch variability. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and orally active inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[1] Lp-PLA2 is an enzyme that hydrolyzes oxidized phospholipids in low-density lipoproteins (LDL), leading to the production of pro-inflammatory products.[2] By inhibiting Lp-PLA2, this compound can reduce inflammation associated with various vascular conditions.[3]
Q2: Is this compound an inhibitor of the TGF-β signaling pathway?
A2: No, the primary target of this compound is Lp-PLA2.[1] While the transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of many cellular processes, including inflammation, this compound's established mechanism of action is the inhibition of Lp-PLA2.[4][5][6]
Q3: What are the common applications of this compound in research?
A3: this compound is primarily used in pre-clinical research to investigate the role of Lp-PLA2 in various disease models. For example, it has been used to study its effects in preventing blood-retinal barrier breakdown in diabetic retinopathy and in models of autoimmune retinal inflammation.[2][7]
Q4: What is batch-to-batch variability and why is it a concern?
A4: Batch-to-batch variability refers to the differences in the properties of a compound between different manufacturing lots.[8] For small molecule inhibitors like this compound, this could manifest as variations in purity, potency, or the presence of impurities. Such variability can lead to inconsistent experimental results, making it difficult to reproduce findings.[9][10][11]
Troubleshooting Guide
Q1: My experiments with a new batch of this compound are showing different results compared to the previous batch. What should I do?
A1: Inconsistent results between batches can be frustrating. Here is a step-by-step guide to troubleshoot the issue:
-
Confirm Compound Identity and Purity: If possible, obtain a certificate of analysis (CoA) for each batch from the supplier. Compare the purity and identity data. If you have access to analytical equipment, consider running an independent analysis (e.g., HPLC, LC-MS) to confirm the purity and integrity of the new batch.
-
Perform a Dose-Response Curve: The potency of the new batch may differ slightly. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of the new batch in your assay system and compare it to the previous batch.
-
Check Compound Storage and Handling: Ensure that the compound has been stored correctly according to the supplier's instructions (typically at -20°C or -80°C, protected from light and moisture). Improper storage can lead to degradation. Prepare fresh stock solutions, as repeated freeze-thaw cycles can degrade the compound.
-
Validate Assay Performance: Run appropriate positive and negative controls in your experiment to ensure that the assay itself is performing as expected.
Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?
A2: Several factors could contribute to a lack of inhibitory effect:
-
Incorrect Concentration: The effective concentration of this compound can be cell-type dependent. Review the literature for concentrations used in similar experimental systems. It may be necessary to perform a concentration-response experiment to determine the optimal concentration for your specific cells.
-
Compound Solubility: this compound may have limited solubility in aqueous solutions. Ensure that the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your cell culture medium. Precipitated compound will not be effective.
-
Cell Health and Density: Ensure that your cells are healthy and plated at the correct density. Over-confluent or unhealthy cells may not respond appropriately to treatment.
-
Assay Incubation Time: The timing of treatment and endpoint measurement is critical. The incubation time may need to be optimized for your specific assay to observe the desired effect.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature. Note that specific values can vary based on the experimental system.
| Parameter | Value | Species | Experimental System | Reference |
| Potency | Sub-nanomolar | Recombinant | Enzyme Inhibition Assay | [1] |
| In vivo Dose | 10 mg/kg (i.p.) | Rat | Diabetic Retinopathy Model | [2] |
Signaling Pathways and Workflows
Lp-PLA2 Signaling Pathway and Inhibition by this compound
References
- 1. The discovery of this compound. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipoprotein-associated phospholipase A2 (Lp-PLA2) as a therapeutic target to prevent retinal vasopermeability during diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KEGG PATHWAY: TGF-beta signaling pathway [kegg.jp]
- 5. TGF Beta Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of lipoprotein-associated phospholipase A2 in a murine model of experimental autoimmune uveoretinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zaether.com [zaether.com]
- 9. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Batch-to-Batch and Within-Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Performance of Multiple-Batch Approaches to Pharmacokinetic Bioequivalence Testing for Orally Inhaled Drug Products with Batch-to-Batch Variability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of SB-435495 and the Structurally Similar Compound SB-431542 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of SB-435495 and a related compound, SB-431542, across different cell lines. It has come to our attention that there may be some confusion between these two similarly named inhibitors. This document aims to clarify their distinct mechanisms of action and present supporting experimental data to guide researchers in selecting the appropriate tool for their studies. This compound is a potent inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), while SB-431542 is a well-established inhibitor of the Transforming Growth Factor-β (TGF-β) signaling pathway.
Section 1: this compound - A Potent Lp-PLA2 Inhibitor
This compound is a highly potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammation and atherosclerosis. Its efficacy is primarily characterized by its low nanomolar inhibition of Lp-PLA2 activity.
Data Presentation: Efficacy of this compound
| Compound | Target | IC50 | Cell Line | Observed Effects |
| This compound | Lp-PLA2 | 0.06 nM (in vitro) | N/A | Potent enzymatic inhibition |
Note: While the in vitro potency of this compound is well-documented, there is limited publicly available data on its differential cytotoxic or phenotypic effects across a wide range of cell lines in the form of IC50 values from cell viability assays. The research focus has been predominantly on its enzymatic inhibition and effects in models of vascular inflammation.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting Lp-PLA2, which is primarily associated with low-density lipoproteins (LDL) in circulation. Lp-PLA2 hydrolyzes oxidized phospholipids on LDL particles, generating pro-inflammatory mediators like lysophosphatidylcholine (Lyso-PC) and oxidized fatty acids. These products contribute to endothelial dysfunction and the progression of atherosclerosis. By inhibiting Lp-PLA2, this compound reduces the generation of these inflammatory molecules.
Validating SB-435495 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SB-435495, a potent inhibitor of Lipoprotein-associated phospholipase A2 (Lp-PLA2), with alternative compounds and methodologies for validating in vivo target engagement. The presented data and experimental protocols are intended to assist researchers in designing and interpreting studies aimed at confirming the interaction of drug candidates with their intended biological targets in a living organism.
Introduction to this compound and its Target
This compound is a small molecule inhibitor targeting Lipoprotein-associated phospholipase A2 (Lp-PLA2), an enzyme implicated in inflammatory processes, particularly in the context of atherosclerosis.[1] Validating that this compound effectively engages and inhibits Lp-PLA2 in vivo is a critical step in its preclinical and clinical development. This guide will compare this compound with another well-studied Lp-PLA2 inhibitor, darapladib, and with inhibitors of a different kinase, Activin receptor-like kinase 5 (ALK5), to provide a broader context for in vivo target engagement validation strategies.
Quantitative Comparison of In Vivo Target Engagement
The following tables summarize the available quantitative data for the in vivo performance of this compound and its alternatives.
Table 1: In Vivo Efficacy of Lp-PLA2 Inhibitors
| Compound | Target | Animal Model | Dose | Route of Administration | Observed In Vivo Effect | Reference |
| This compound | Lp-PLA2 | Streptozotocin-diabetic Brown Norway rats | 10 mg/kg | Intraperitoneal (i.p.) | Suppressed blood-retinal barrier breakdown | [2] |
| Darapladib | Lp-PLA2 | ApoE-deficient mice | 50 mg/kg/day | Oral (p.o.) | Over 60% inhibition of plasma Lp-PLA2 activity, reduced plaque area | [3] |
| Darapladib | Lp-PLA2 | Diabetic/hypercholesterolemic pigs | 10 mg/kg/day | Oral (p.o.) | 89% reduction in plasma Lp-PLA2 activity, reduced necrotic core area in atherosclerotic plaques | [4][5] |
Table 2: In Vivo Efficacy of ALK5 Inhibitors
| Compound | Target | Animal Model | Dose | Route of Administration | Observed In Vivo Effect | Reference |
| GW6604 | ALK5 | Rats with dimethylnitrosamine-induced liver fibrosis | Not Specified | Not Specified | Reduced mortality and decreased fibrosis | Not Specified |
| LY-364947 | ALK5 | Mice with acute liver injury | Not Specified | Not Specified | Reduced fibrogenic markers and collagen deposition | Not Specified |
| ALK5 Inhibitor | ALK5 | MMTV-PyMT mice with mammary tumors | 0.5, 1, 2, and 4 mg/kg | Intraperitoneal (i.p.) | Dose-dependent enhancement of macromolecular contrast agent delivery to tumors | [6] |
Experimental Protocols for In Vivo Target Engagement Validation
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo target engagement studies. Below are protocols for key experiments.
In Vivo Lp-PLA2 Activity Assay
This protocol is designed to measure the enzymatic activity of Lp-PLA2 in plasma samples from treated animals.
Materials:
-
Blood collection tubes with EDTA
-
Centrifuge
-
Platelet-activating factor (PAF) acetylhydrolase assay kit (e.g., from Cayman Chemical)
-
Microplate reader
Procedure:
-
Animal Dosing: Administer this compound or a comparator compound to the animals at the desired dose and route.
-
Blood Collection: At specified time points post-dosing, collect blood samples via an appropriate method (e.g., cardiac puncture, tail vein) into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Enzyme Activity Assay:
-
Use a commercial PAF acetylhydrolase assay kit, which typically uses a chromogenic substrate for Lp-PLA2.
-
Follow the manufacturer's instructions to prepare the reagents and plasma samples.
-
Incubate the plasma with the substrate and measure the change in absorbance over time using a microplate reader.[7]
-
-
Data Analysis: Calculate the Lp-PLA2 activity, typically expressed in nmol/min/mL of plasma. Compare the activity in treated animals to that in vehicle-treated controls to determine the percent inhibition.
Western Blot Analysis of Phosphorylated Smad2 (p-Smad2) for ALK5 Target Engagement
This protocol assesses the in vivo inhibition of ALK5 by measuring the phosphorylation of its downstream target, Smad2.
Materials:
-
Tissue homogenization buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer (e.g., bead beater or sonicator)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-p-Smad2 (Ser465/467) and anti-total Smad2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Animal Dosing and Tissue Collection: Administer the ALK5 inhibitor or vehicle to animals. At the desired time point, euthanize the animals and collect the target tissue (e.g., liver, tumor).
-
Tissue Lysis:
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.[8]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-Smad2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[9]
-
-
Data Analysis:
-
Quantify the band intensities for p-Smad2 and total Smad2.
-
Normalize the p-Smad2 signal to the total Smad2 signal for each sample.
-
Compare the normalized p-Smad2 levels in treated animals to those in vehicle-treated controls.
-
Cellular Thermal Shift Assay (CETSA) for In Vivo Target Engagement
CETSA measures the thermal stabilization of a target protein upon ligand binding in a cellular or tissue context.
Materials:
-
Tissue samples from treated and control animals
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein extraction and quantification (as for Western blotting)
-
Antibody against the target protein (Lp-PLA2 or ALK5)
Procedure:
-
Animal Dosing and Tissue Collection: Treat animals with the compound of interest or vehicle and collect the target tissue.
-
Tissue Preparation:
-
Homogenize the tissue in PBS containing protease inhibitors.
-
Aliquot the homogenate into PCR tubes or a 96-well plate.[10]
-
-
Heat Treatment:
-
Protein Extraction:
-
Lyse the cells/tissue by freeze-thaw cycles or with a lysis buffer.
-
Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.
-
-
Protein Analysis:
-
Analyze the soluble fraction by Western blot or another protein detection method (e.g., ELISA) using an antibody specific to the target protein.[13]
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble target protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.
-
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) illustrate the signaling pathway, experimental workflow, and the logical framework of this comparison guide.
Caption: TGF-β signaling pathway and the point of intervention for ALK5 inhibitors.
Caption: General experimental workflow for in vivo target engagement studies.
Caption: Logical relationship of the components in this comparison guide.
References
- 1. The discovery of this compound. A potent, orally active inhibitor of lipoprotein-associated phospholipase A(2) for evaluation in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
The Use of SB-435495 as a Negative Control in Non-Lp-PLA2 Studies: A Comparative Guide
In experimental biology, the use of appropriate controls is paramount to validate findings and ensure that observed effects are attributable to the intended target. For researchers investigating signaling pathways independent of lipoprotein-associated phospholipase A2 (Lp-PLA2), the highly potent and selective Lp-PLA2 inhibitor, SB-435495, can serve as an invaluable negative control. This guide provides a comparative overview of this compound for this purpose, presents experimental data, and details protocols for its use alongside a comparable negative control for a different pathway.
Rationale for this compound as a Negative Control
Comparative Analysis of Negative Controls
To provide a comprehensive comparison, we introduce SB-202474, a structurally related but inactive analog of the p38 MAPK inhibitor SB-203580. This compound is often used as a negative control in studies of inflammation to demonstrate that the observed effects of SB-203580 are specifically due to p38 MAPK inhibition. The following table summarizes the key characteristics of this compound and SB-202474 as negative controls.
| Feature | This compound | SB-202474 |
| Primary Target | Lipoprotein-associated phospholipase A2 (Lp-PLA2) | Inactive (control for p38 MAPK inhibitor SB-203580) |
| Potency (IC50) | 0.06 nM for Lp-PLA2[1][2] | Not applicable (inactive) |
| Mode of Action | Reversible, non-covalent inhibitor[1][2] | Inert, used to control for off-target effects of its active analog |
| Primary Use as Negative Control | To demonstrate a biological process is independent of Lp-PLA2 activity. | To demonstrate that the effects of SB-203580 are due to p38 MAPK inhibition and not other non-specific effects of the chemical scaffold. |
| Known Off-Target Effects | Inhibits CYP450 3A4 with an IC50 of 10 μM[1][2] | Not reported to have significant off-target effects. |
| Typical In Vivo Dose | 10 mg/kg (i.p.)[1] | 1-5 mg/kg (i.p.) (based on protocols for its active analog) |
| Vehicle for In Vivo Use | Phosphate Buffered Saline (PBS) with 2% Dimethyl sulfoxide (DMSO)[3] | 1% DMSO in saline |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the use of this compound as a negative control in an in vivo model of autoimmune disease and a general protocol for the use of SB-202474 as a negative control in an in vivo inflammation model.
Protocol 1: Use of this compound in a Murine Model of Experimental Autoimmune Uveoretinitis (EAU)
This protocol is adapted from a study where this compound was used to demonstrate that EAU is not dependent on Lp-PLA2 activity.[3]
Objective: To assess the effect of Lp-PLA2 inhibition on the development and severity of EAU.
Materials:
-
This compound
-
Vehicle: Phosphate Buffered Saline (PBS) containing 2% Dimethyl sulfoxide (DMSO)
-
C57BL/6 mice
-
RBP-3 1–20 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Bordetella pertussis toxin
Procedure:
-
Induction of EAU:
-
Emulsify RBP-3 1–20 peptide in CFA (1:1 v/v).
-
Immunize C57BL/6 mice subcutaneously with 50μg of the emulsified peptide.
-
Administer a simultaneous intraperitoneal (i.p.) injection of 1.5μg of Bordetella pertussis toxin.
-
-
Treatment:
-
Prepare a solution of this compound in the vehicle at the desired concentration. The original study used a dose of 10 mg/kg.
-
Administer this compound or vehicle control via i.p. injection once or twice daily, starting from the day of immunization.
-
-
Assessment:
-
Monitor the clinical signs of EAU at regular intervals.
-
At the end of the experiment, euthanize the mice and collect eyes for histological analysis to quantify tissue destruction and infiltrating leukocytes.
-
Expected Outcome: In the original study, treatment with this compound did not reduce the severity of EAU, indicating that the disease progression is independent of Lp-PLA2 activity.[3]
Protocol 2: General Protocol for the Use of SB-202474 as a Negative Control in a Murine Model of Inflammation
This is a general protocol for using SB-202474 as a negative control alongside its active counterpart, SB-203580, in a lipopolysaccharide (LPS)-induced inflammation model.
Objective: To demonstrate that the anti-inflammatory effects of SB-203580 are due to specific p38 MAPK inhibition.
Materials:
-
SB-203580 (active p38 MAPK inhibitor)
-
SB-202474 (inactive analog)
-
Vehicle: 1% DMSO in sterile saline
-
C57BL/6 mice
-
Lipopolysaccharide (LPS) from E. coli
Procedure:
-
Preparation of Compounds:
-
Dissolve SB-203580 and SB-202474 in the vehicle to the desired concentration (e.g., 1-5 mg/kg).
-
-
Treatment Groups:
-
Divide mice into four groups:
-
Vehicle control + Saline
-
Vehicle control + LPS
-
SB-203580 + LPS
-
SB-202474 + LPS
-
-
-
Administration:
-
Administer the vehicle, SB-203580, or SB-202474 via i.p. injection 30-60 minutes prior to the inflammatory challenge.
-
Induce inflammation by i.p. injection of LPS (e.g., 1 mg/kg).
-
-
Assessment:
-
Monitor mice for signs of inflammation (e.g., lethargy, piloerection).
-
At a predetermined time point (e.g., 2-6 hours post-LPS), collect blood and/or tissues to measure inflammatory markers such as TNF-α, IL-6, or phosphorylated p38 MAPK levels.
-
Expected Outcome: The SB-203580 treated group should show a significant reduction in inflammatory markers compared to the LPS-only group. The SB-202474 treated group should show no significant difference in inflammatory markers compared to the LPS-only group, demonstrating the specificity of SB-203580.
Visualizing the Logic of Negative Controls
The following diagrams illustrate the conceptual basis for using this compound and SB-202474 as negative controls in experimental design.
Caption: Logic for using this compound as a negative control.
References
Comparative Analysis of SB-435495 Cross-reactivity with Phospholipase Isoforms
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Selectivity of the Lp-PLA2 Inhibitor SB-435495.
This guide provides a detailed comparison of the inhibitory activity of this compound against its primary target, Lipoprotein-associated Phospholipase A2 (Lp-PLA2), and its potential cross-reactivity with other major phospholipase families. The information presented herein is intended to assist researchers in evaluating the specificity of this compound for in vitro and in vivo studies.
Executive Summary
This compound is a potent and highly selective inhibitor of Lipoprotein-associated Phospholipase A2 (Lp-PLA2), a key enzyme implicated in vascular inflammation and atherosclerosis.[1] Extensive research has demonstrated its sub-nanomolar inhibitory potency against Lp-PLA2. While direct quantitative data on the cross-reactivity of this compound against a comprehensive panel of all phospholipase isoforms is limited in publicly available literature, studies on its close structural analog, darapladib, provide strong evidence for its high selectivity. This guide synthesizes the available information to offer a clear perspective on the selectivity profile of this compound.
Selectivity Profile of this compound
This compound belongs to the pyrimidone class of Lp-PLA2 inhibitors.[2] Its high affinity and specificity for Lp-PLA2 are attributed to its unique chemical structure, which allows for potent, reversible, and non-covalent binding to the enzyme's active site.[1]
Comparison with Other Phospholipase A2 (PLA2) Isoforms
The phospholipase A2 superfamily is diverse, encompassing several groups, including secretory PLA2s (sPLA2s), cytosolic PLA2s (cPLA2s), and calcium-independent PLA2s (iPLA2s).[3] A key aspect of a selective inhibitor is its ability to discriminate between these isoforms.
A study on darapladib, a close analog of this compound, investigated its selectivity against several sPLA2 isoforms known to be involved in atherogenesis. The results demonstrated that at a concentration of 1 µM, darapladib exhibited no significant inhibition of sPLA2-IIA and sPLA2-V, and only minimal inhibition (8.7%) of sPLA2-X.[4] This indicates a very high degree of selectivity for Lp-PLA2 over these sPLA2 isoforms. Given the structural similarity, it is highly probable that this compound shares this high selectivity.
Table 1: Comparative Inhibitory Activity of this compound and its Analog Darapladib against Various PLA2 Isoforms
| Phospholipase Isoform | This compound IC50 (nM) | Darapladib % Inhibition at 1 µM | Selectivity vs. Lp-PLA2 |
| Lp-PLA2 | 0.06 [1][5] | - | - |
| sPLA2-IIA | Data not available | 0%[4] | Likely very high |
| sPLA2-V | Data not available | 0%[4] | Likely very high |
| sPLA2-X | Data not available | 8.7%[4] | Likely very high |
| cPLA2 | Data not available | Data not available | Undetermined |
| iPLA2 | Data not available | Data not available | Undetermined |
Note: IC50 is the half-maximal inhibitory concentration. A lower value indicates higher potency. The selectivity is inferred from the darapladib data due to the structural similarity between the two compounds.
Cross-reactivity with Phospholipase C (PLC) and Phospholipase D (PLD)
There is currently no publicly available experimental data detailing the cross-reactivity of this compound or its analogs with phospholipase C (PLC) or phospholipase D (PLD) isoforms. These enzyme families have distinct structures and catalytic mechanisms compared to PLA2s, making significant off-target inhibition by a highly optimized PLA2 inhibitor less likely, but empirical validation is required.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of this compound's action and how its activity is assessed, the following diagrams are provided.
Caption: Lp-PLA2 signaling pathway in atherosclerosis.
Caption: Experimental workflow for Lp-PLA2 inhibition assay.
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the inhibitory activity of this compound on Lp-PLA2.
In Vitro Lp-PLA2 Inhibition Assay
This protocol is adapted from commercially available assays and literature procedures for measuring Lp-PLA2 activity.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for Lp-PLA2.
Principle: The assay utilizes a synthetic substrate, 2-thio-platelet-activating factor (2-thio-PAF), which is hydrolyzed by Lp-PLA2. The product of this reaction, a free thiol, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate, a colored product that can be quantified by measuring its absorbance at 405-414 nm.
Materials:
-
Recombinant human Lp-PLA2 or plasma sample containing Lp-PLA2
-
This compound
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.2)
-
DTNB solution
-
2-thio-PAF substrate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of desired concentrations.
-
Prepare working solutions of DTNB and 2-thio-PAF in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Lp-PLA2 enzyme solution or plasma sample
-
This compound solution at various concentrations (or vehicle control)
-
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Add the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding the 2-thio-PAF substrate solution to each well.
-
Immediately start monitoring the change in absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of this compound.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value of this compound.
-
Conclusion
This compound is a highly potent and selective inhibitor of Lp-PLA2. While comprehensive cross-reactivity data against all phospholipase families is not extensively documented, evidence from its close analog, darapladib, strongly suggests a high degree of selectivity over sPLA2 isoforms. Further studies are warranted to definitively characterize its interaction with cPLA2, iPLA2, PLC, and PLD isoforms. The provided experimental protocol offers a robust method for quantifying the inhibitory potency of this compound against its primary target, Lp-PLA2, which is crucial for its application in research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lp-PLA2 inhibition prevents Ang II-induced cardiac inflammation and fibrosis by blocking macrophage NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SB-435495 and siRNA Knockdown for the Inhibition of Lipoprotein-Associated Phospholipase A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent methods for inhibiting Lipoprotein-associated phospholipase A2 (Lp-PLA2): the small molecule inhibitor SB-435495 and siRNA-mediated gene knockdown. This document aims to equip researchers with the necessary information to select the most appropriate technique for their experimental needs by presenting a side-by-side comparison of their mechanisms, efficacy, and experimental protocols.
Introduction to Lp-PLA2 and its Inhibition
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory processes associated with cardiovascular diseases, particularly atherosclerosis.[1][2] It hydrolyzes oxidized phospholipids on low-density lipoprotein (LDL) particles, producing pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids.[1][2] These products contribute to endothelial dysfunction, macrophage activation, and the formation of unstable atherosclerotic plaques.[1][2] Given its central role in vascular inflammation, inhibiting Lp-PLA2 has emerged as a promising therapeutic strategy. This guide explores two distinct approaches to achieve this inhibition: pharmacological blockade with this compound and genetic silencing using small interfering RNA (siRNA).
Mechanism of Action
This compound is a potent, selective, and reversible non-covalent inhibitor of the Lp-PLA2 enzyme.[3] It directly binds to the active site of the enzyme, preventing it from hydrolyzing its substrate. This leads to a rapid and dose-dependent reduction in Lp-PLA2 activity.[4]
siRNA knockdown , on the other hand, targets the Lp-PLA2 gene (PLA2G7) at the messenger RNA (mRNA) level.[4] Exogenously introduced siRNA molecules are incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the complementary Lp-PLA2 mRNA.[4] This prevents the translation of the mRNA into protein, leading to a decrease in the overall levels of the Lp-PLA2 enzyme.[4]
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and siRNA knockdown on Lp-PLA2. It is important to note that the data are compiled from different studies and experimental systems, which may not be directly comparable.
Table 1: Efficacy of this compound (and its analog Darapladib)
| Parameter | Model System | Treatment | Outcome | Reference |
| IC50 | Recombinant Lp-PLA2 | This compound | 0.06 nM | [3] |
| Lp-PLA2 Activity | ApoE-deficient mice | Darapladib (50 mg/kg/day, p.o. for 6 weeks) | >60% reduction in plasma Lp-PLA2 activity | [1] |
| Lp-PLA2 Activity | Diabetic/hypercholesterolemic swine | Darapladib (10 mg/kg/day, p.o.) | 89% reduction in plasma Lp-PLA2 activity | [5] |
| Lp-PLA2 Activity | Patients with stable CHD | Darapladib (160 mg/day for 12 weeks) | ~66% inhibition of plasma Lp-PLA2 activity | [4] |
| Downstream Effect | ApoE-deficient mice | Darapladib (50 mg/kg/day, p.o. for 6 weeks) | Significant reduction in serum hs-CRP and IL-6 levels | [1] |
Table 2: Efficacy of siRNA Knockdown of Lp-PLA2/Lp(a)
| Parameter | Model System | siRNA Delivery | Outcome | Reference |
| Gene Knockdown | Ana-1 and bone-marrow derived macrophages | Ca-PS lipopolyplex (40 nM siRNA) | 63.7%–72.2% knockdown of target genes | [6] |
| Lp(a) Reduction | Human clinical trial | Olpasiran (siRNA) | >90% reduction in Lp(a) levels | [7] |
| Lp(a) Reduction | Human clinical trial | Zerlasiran (siRNA) | >80% time-averaged reduction in Lp(a) concentrations | [8] |
| Downstream Effect | HFD-induced NASH mice | sh-Lp-PLA2 | Decreased serum TNF-α and IL-6, increased IL-10 | [9] |
Experimental Protocols
This compound Treatment Protocol (In Vitro)
This protocol is a general guideline for treating cultured cells with this compound.
Materials:
-
This compound (MedChemExpress, HY-10219)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells (e.g., human umbilical vein endothelial cells (HUVECs) or macrophage cell lines like RAW 264.7 or THP-1)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C or -80°C.
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment Preparation: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 5 µM).[10] Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent toxicity. A vehicle control (medium with the same concentration of DMSO) should be included.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours), depending on the experimental endpoint.[10]
-
Analysis: After incubation, cells or conditioned medium can be collected for downstream analysis, such as Lp-PLA2 activity assays, Western blotting for protein levels, or measurement of inflammatory markers.
siRNA Knockdown Protocol for Lp-PLA2 (In Vitro)
This protocol provides a general guideline for siRNA-mediated knockdown of Lp-PLA2 in cultured cells using a lipid-based transfection reagent.
Materials:
-
Lp-PLA2 specific siRNA and a non-targeting (scrambled) control siRNA
-
Lipofection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
Cultured cells (e.g., RAW 264.7 or THP-1 macrophages)
Procedure:
-
Cell Seeding: One day before transfection, seed cells in antibiotic-free medium so they are 30-50% confluent at the time of transfection.
-
siRNA Preparation: Dilute the Lp-PLA2 siRNA and control siRNA in serum-free medium to the desired final concentration (e.g., 10-40 nM).[6]
-
Transfection Reagent Preparation: In a separate tube, dilute the lipofection reagent in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The medium can be changed after 4-6 hours if toxicity is a concern.
-
Analysis: Harvest the cells for analysis of Lp-PLA2 mRNA levels (by qRT-PCR) and protein levels (by Western blot) to confirm knockdown efficiency.
References
- 1. Inhibition of Lipoprotein-Associated Phospholipase A2 Ameliorates Inflammation and Decreases Atherosclerotic Plaque Formation in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lp-PLA2 Inhibitors for the Reduction of Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. The effect of darapladib on plasma lipoprotein-associated phospholipase A2 activity and cardiovascular biomarkers in patients with stable coronary heart disease or coronary heart disease risk equivalent: the results of a multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of lipoprotein-associated phospholipase A2 reduces complex coronary atherosclerotic plaque development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly efficient siRNA transfection in macrophages using apoptotic body-mimic Ca-PS lipopolyplex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for macrophage differentiation and in vitro generation of human tumor associated-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Lp-PLA2 silencing ameliorates inflammation and autophagy in nonalcoholic steatohepatitis through inhibiting the JAK2/STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of Pyrimidone-Based Lp-PLA2 Inhibitors: SB-435495 and Darapladib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pyrimidone-based lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, SB-435495 and darapladib (SB-480848). This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Lipoprotein-associated phospholipase A2 (Lp-PLA2) is a key enzyme in the inflammatory cascade associated with atherosclerosis. It hydrolyzes oxidized phospholipids within low-density lipoproteins (LDL), producing pro-inflammatory mediators such as lysophosphatidylcholine (lyso-PC) and oxidized non-esterified fatty acids (oxNEFA). These products contribute to the development and instability of atherosclerotic plaques. Pyrimidone-based compounds have emerged as potent inhibitors of Lp-PLA2. This guide focuses on a head-to-head comparison of two such inhibitors: this compound and its successor, darapladib.
Performance Comparison
Both this compound and darapladib are highly potent inhibitors of Lp-PLA2. However, darapladib was selected for clinical development due to an enhanced in vitro and in vivo profile compared to this compound.[1] While direct head-to-head quantitative comparisons in single studies are limited in publicly available literature, the progression of darapladib to clinical trials underscores its improved characteristics.
In Vitro Potency
The following table summarizes the in vitro inhibitory potency of this compound and darapladib against the Lp-PLA2 enzyme.
| Compound | Target | IC50 (nM) |
| This compound | Lp-PLA2 | 0.06 |
| Darapladib (SB-480848) | Lp-PLA2 | 0.25 |
Lower IC50 values indicate higher potency.
Signaling Pathway and Experimental Workflow
To understand the context of their mechanism of action and how their inhibitory activity is measured, the following diagrams illustrate the Lp-PLA2 signaling pathway in atherosclerosis and a general workflow for an Lp-PLA2 inhibition assay.
digraph "Lp-PLA2 Signaling Pathway in Atherosclerosis" {
graph [fontname="Arial", fontsize=12, rankdir="LR"];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#34A853", arrowhead=normal];
LDL [label="Low-Density Lipoprotein (LDL)"];
oxLDL [label="Oxidized LDL (oxLDL)", fillcolor="#FBBC05"];
LpPLA2 [label="Lp-PLA2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
LysoPC [label="Lysophosphatidylcholine (Lyso-PC)"];
oxNEFA [label="Oxidized Non-Esterified\nFatty Acids (oxNEFA)"];
EndothelialCells [label="Endothelial Cells"];
AdhesionMolecules [label="Expression of\nAdhesion Molecules\n(e.g., VCAM-1)"];
MonocyteRecruitment [label="Monocyte Recruitment"];
Macrophage [label="Macrophage"];
Cytokines [label="Pro-inflammatory Cytokines\n(e.g., IL-6, TNF-α)"];
Atherosclerosis [label="Atherosclerotic Plaque\nFormation & Instability", fillcolor="#4285F4", fontcolor="#FFFFFF"];
LDL -> oxLDL [label="Oxidation"];
oxLDL -> LpPLA2 [label="Substrate for"];
LpPLA2 -> LysoPC;
LpPLA2 -> oxNEFA;
LysoPC -> EndothelialCells [label="Activates"];
oxNEFA -> EndothelialCells [label="Activates"];
EndothelialCells -> AdhesionMolecules;
AdhesionMolecules -> MonocyteRecruitment;
MonocyteRecruitment -> Macrophage;
Macrophage -> Cytokines;
Cytokines -> Atherosclerosis;
Macrophage -> Atherosclerosis;
}
Workflow for Lp-PLA2 Inhibition Assay
Experimental Protocols
In Vitro Lp-PLA2 Inhibition Assay
A common method to determine the in vitro potency of Lp-PLA2 inhibitors is a spectrophotometric assay using a synthetic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant Lp-PLA2.
Materials:
-
Recombinant human Lp-PLA2
-
Test compounds (this compound, darapladib) serially diluted in DMSO
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.2, containing 1 mM EGTA)
-
Substrate solution (e.g., 2-thio-platelet-activating factor [2-thio-PAF])
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
In a 96-well microplate, add the assay buffer, recombinant Lp-PLA2 enzyme, and the serially diluted test compounds.
-
Incubate the plate for a predetermined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the binding of the inhibitor to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution (2-thio-PAF) and DTNB to each well.
-
The Lp-PLA2 enzyme hydrolyzes 2-thio-PAF, releasing a free thiol group that reacts with DTNB to produce a yellow-colored product.
-
Monitor the change in absorbance at 414 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
Both this compound and darapladib are highly potent pyrimidone-based inhibitors of Lp-PLA2. While this compound demonstrated sub-nanomolar potency, darapladib was advanced to clinical trials based on an overall improved preclinical profile. The provided signaling pathway and experimental workflow offer a foundational understanding of the therapeutic rationale and the methods used to evaluate these compounds. Further research into the specific pharmacokinetic and pharmacodynamic differences would provide a more complete picture of the advantages that led to the selection of darapladib for further development.
References
Navigating the Nuances of TGF-β Inhibition: A Comparative Guide to SB-431542 Effects Across Laboratories
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the reported effects of the TGF-β inhibitor SB-431542 across various experimental settings. This document aims to address the critical issue of experimental reproducibility by presenting quantitative data from multiple studies, detailing experimental protocols, and visualizing key cellular pathways and workflows.
A notable point of clarification is the nomenclature of the compound of interest. While the query specified SB-435495, the vast majority of scientific literature associates the inhibition of the Transforming Growth Factor-beta (TGF-β) pathway with the compound SB-431542 . In contrast, this compound is predominantly described as a potent inhibitor of lipoprotein-associated phospholipase A(2) (Lp-PLA2). It is crucial for researchers to be aware of this distinction to ensure the correct interpretation of published data and the appropriate selection of research tools. This guide will focus on the widely studied TGF-β inhibitor, SB-431542, to provide a relevant and accurate resource.
Quantitative Data Summary: A Cross-Laboratory Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. However, the reported IC50 values for SB-431542 can vary significantly between different laboratories and experimental setups. This variability underscores the importance of standardized protocols and careful consideration of experimental parameters. The following tables summarize the reported IC50 values and effective concentrations of SB-431542 in various cell lines and applications.
Table 1: Reported IC50 Values of SB-431542 in Various Cell Lines
| Cell Line | Assay Type | Reported IC50 (nM) | Reference |
| ALK5 Kinase Assay | Cell-free kinase assay | 94 | [1][2] |
| A498 (Human Kidney Carcinoma) | Inhibition of TGF-β1-induced collagen Iα1 mRNA | 60 | [1] |
| A498 (Human Kidney Carcinoma) | Inhibition of TGF-β1-induced PAI-1 mRNA | 50 | [1] |
| A498 (Human Kidney Carcinoma) | Inhibition of TGF-β1-induced fibronectin mRNA | 62 | [1] |
| A498 (Human Kidney Carcinoma) | Inhibition of TGF-β1-induced fibronectin protein | 22 | [1] |
| HaCaT (Human Keratinocyte) | Inhibition of Smad phosphorylation | 172 | [1] |
| HEK293T (Human Embryonic Kidney) | Inhibition of SMAD activation | 66 | [1] |
| HepG2 (Human Liver Carcinoma) | Inhibition of TGFR-1 (luciferase reporter) | 250 | [3] |
| NCI-H1299 (Human Non-Small Cell Lung Carcinoma) | Inhibition of cell migration | 500 | [3] |
Table 2: Effective Concentrations of SB-431542 in Different Biological Applications
| Application | Cell Type/Model | Effective Concentration (µM) | Observed Effect | Reference |
| Inhibition of Epithelial-Mesenchymal Transition (EMT) | NMuMG (Mouse Mammary Epithelial) | 10 | Abrogation of TGF-β-induced EMT | |
| Inhibition of EMT | PANC-1 (Human Pancreatic Carcinoma) | 10 | Abrogation of TGF-β-induced EMT | [4] |
| Inhibition of EMT | PLC/PRF/5 and Hep3B (Human Hepatocellular Carcinoma) | 2 | Blockade of TGF-β1-mediated EMT | [5] |
| Stem Cell Differentiation (Neural Induction) | Human Pluripotent Stem Cells (hPSCs) | 10 | Promotion of neural progenitor cell differentiation (with Noggin or LDN-193189) | [6][7] |
| Stem Cell Differentiation (Cardiomyocyte Induction) | Human iPS-derived Cardiac Progenitor Cells | 10 | Induction of cardiomyocyte differentiation (with XAV939) | [8][9] |
| Inhibition of Apoptosis | HepG2 (Human Liver Carcinoma) | 2 | Complete blockade of TGF-β1-induced apoptosis | [4] |
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are methodologies for key experiments involving SB-431542, compiled from various studies.
Inhibition of TGF-β-Induced Smad2/3 Phosphorylation
This assay is a cornerstone for verifying the on-target activity of SB-431542.
-
Cell Culture: Plate cells (e.g., HaCaT, NIH 3T3, or C2C12) in a suitable growth medium and allow them to adhere and reach a desired confluency (typically 70-80%).[10]
-
Pre-treatment: Thirty minutes prior to TGF-β stimulation, replace the medium with fresh medium containing various concentrations of SB-431542 or a vehicle control (e.g., DMSO).[10]
-
Stimulation: Add recombinant TGF-β1 to the culture medium at a final concentration of 2-5 ng/mL.[4][10]
-
Incubation: Incubate the cells for 1 hour at 37°C.[10]
-
Lysis and Western Blotting: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated Smad2 (P-Smad2) and total Smad2/3 as a loading control.[10]
Inhibition of Epithelial-Mesenchymal Transition (EMT)
SB-431542 is widely used to prevent or reverse EMT, a process critical in development and disease.
-
Cell Seeding: Plate epithelial cells (e.g., NMuMG or PANC-1) at a low density to allow for morphological changes.[4]
-
Treatment: Treat the cells with recombinant TGF-β1 (typically 5-10 ng/mL) in the presence or absence of SB-431542 (e.g., 10 µM) for 24-72 hours.[4][5][11]
-
Morphological Analysis: Observe and document changes in cell morphology using phase-contrast microscopy. Epithelial cells typically exhibit a cobblestone-like appearance, while mesenchymal cells are more elongated and spindle-shaped.[4]
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for epithelial markers (e.g., E-cadherin, ZO-1) and mesenchymal markers (e.g., Vimentin, N-cadherin) to visualize changes in their expression and localization.[4][5]
-
Gene and Protein Expression Analysis: Analyze the expression levels of EMT-related genes and proteins using qRT-PCR and Western blotting, respectively.[5][11]
Directed Differentiation of Human Pluripotent Stem Cells (hPSCs) into Neurons
The "dual-SMAD inhibition" strategy, utilizing SB-431542 and a BMP inhibitor, is a robust method for neural induction.
-
hPSC Culture: Maintain hPSCs on a suitable matrix (e.g., Matrigel) in a feeder-free culture medium.
-
Neural Induction: To initiate differentiation, replace the maintenance medium with a neural induction medium supplemented with SB-431542 (typically 10 µM) and a BMP inhibitor such as Noggin (e.g., 500 ng/mL) or LDN-193189 (e.g., 100-200 nM).[6][7][12]
-
Culture and Monitoring: Culture the cells for approximately 10-12 days, changing the medium every other day. Monitor the formation of neural rosettes, which are characteristic structures of neural progenitors.[12]
-
Expansion and Maturation: Once neural progenitors are established, they can be further expanded and differentiated into specific neuronal subtypes using appropriate growth factors and small molecules.[6][12]
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further clarify the mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: TGF-β signaling pathway and the inhibitory action of SB-431542.
Caption: Workflow for assessing SB-431542-mediated inhibition of Smad phosphorylation.
Caption: Workflow for neural differentiation of hPSCs using dual-SMAD inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Specific Inhibitor of TGF-β Receptor Kinase, SB-431542, as a Potent Antitumor Agent for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Inhibition of TGF-β1-Induced EMT and PD-L1 Silencing Re-Sensitizes Hepatocellular Carcinoma to Sorafenib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Differentiation of Human iPSCs into Lineage-Specific Neurons and Glial Cells Utilizing Dual-SMAD Inhibition [sigmaaldrich.com]
- 7. Influencing the Fate of Cardiac and Neural Stem Cell Differentiation Using Small Molecule Inhibitors of ALK5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fujifilmcdi.com [fujifilmcdi.com]
- 9. Human Induced Pluripotent Stem Cell-Derived Cardiac Progenitor Cells in Phenotypic Screening: A Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitor Induces Efficient Cardiac Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Complete reversal of epithelial to mesenchymal transition requires inhibition of both ZEB expression and the Rho pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of SB-435495: A Procedural Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step logistical information for the proper disposal of SB-435495, a potent Lp-PLA2 inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines a comprehensive disposal procedure based on guidelines for non-hazardous solid chemical waste.
Crucial Preliminary Step: Before initiating any disposal procedures, it is imperative to obtain the official Safety Data Sheet (SDS) from the supplier of this compound. This document contains detailed, substance-specific safety, handling, and disposal information that is essential for ensuring the safety of laboratory personnel and compliance with all applicable regulations.
Physicochemical Properties of this compound
A clear understanding of the chemical properties of this compound is the first step in ensuring its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| IC50 | 0.06 nM for Lp-PLA2 |
| Purity | 99.71% |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[1] |
Step-by-Step Disposal Protocol for this compound
The following protocol is a general guideline for the disposal of non-hazardous solid chemical waste and should be adapted to the specific recommendations provided in the supplier's SDS and institutional protocols.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid generating dust when handling the solid compound.
2. Waste Identification and Segregation:
-
This compound waste should be segregated from other laboratory waste streams.
-
Do not mix this compound with hazardous wastes, such as flammable solvents, corrosive materials, or reactive substances.
3. Containerization of Solid Waste:
-
Place solid this compound waste into a clearly labeled, sealed container.
-
The container should be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Label the container with the full chemical name ("this compound") and indicate that it is "Non-Hazardous Waste for Disposal."
4. Disposal of Empty Containers:
-
Before disposing of empty containers, ensure they are "RCRA empty," meaning no freestanding liquid remains.
-
Deface or remove the original label to prevent misidentification.
-
If the container held a solution of this compound, it may need to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.
5. Final Disposal Pathway:
-
Solid, non-hazardous chemical waste should not be placed in regular laboratory trash cans.
-
Follow your institution's specific procedures for the disposal of non-hazardous solid waste. This may involve placing the sealed container directly into a designated dumpster for landfill disposal.
6. Documentation:
-
Maintain a record of the disposal of this compound in your laboratory's chemical inventory or waste disposal log.
Visualizing the Disposal Workflow
To further clarify the procedural steps and decision-making process for the disposal of this compound, the following diagram illustrates the recommended workflow.
Caption: Disposal workflow for this compound.
By adhering to these procedures and, most importantly, the specific guidance provided in the Safety Data Sheet, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and efficient research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
